3,5-Difluoro-4-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQTTYAQQPSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371746 | |
| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-60-8 | |
| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Difluoro-4-methoxybenzoic acid, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is a white to yellow crystalline solid. Its structural and physical data are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value |
| CAS Number | 319-60-8 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Melting Point | 164-166 °C |
| Boiling Point | 286 °C |
| Density | 1.399 g/cm³ |
| Flash Point | 127 °C |
| pKa (Predicted) | 3.79 ± 0.10 |
| Appearance | Crystalline Powder |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
Initial (Rapid) Determination: A preliminary rapid heating is performed to estimate the approximate melting range.
-
Precise Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[1][2]
Boiling Point Determination
Due to the high boiling point of this compound, distillation methods are appropriate.
Apparatus:
-
Simple distillation apparatus (round-bottom flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: A simple distillation apparatus is assembled. A small quantity of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Reading: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate. This stable temperature is the boiling point of the substance.[3]
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and for planning reactions and purifications.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
Procedure:
-
Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of test tubes.
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of a selected solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) is added to each test tube.
-
Observation: The mixture is vigorously agitated. The compound is classified as soluble if it dissolves completely.
-
Acid-Base Characterization:
-
Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic nature. Carboxylic acids are typically soluble in both, while weaker acids may only dissolve in the stronger base (NaOH).[4]
-
Insolubility in water but solubility in aqueous base is characteristic of organic acids.
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr pellet press or ATR accessory
Procedure (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is compressed in a pellet die under high pressure to form a transparent or translucent pellet.
-
Analysis: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is acquired.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final concentration of approximately 5-25 mg/mL.
-
¹H NMR and ¹³C NMR Acquisition: The sample is placed in the NMR spectrometer.
-
¹H NMR: The spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the protons. Protons on the aromatic ring are expected in the 6.5-8.0 ppm range.[8][9][10]
-
¹³C NMR: The spectrum is acquired to identify the number and types of carbon atoms. Aromatic carbons typically appear in the 120-150 ppm region.[8][9]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the physical and chemical characterization of this compound.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
Central Islip, NY – December 28, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-Difluoro-4-methoxybenzoic acid, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics and potential utility in the pharmaceutical and agrochemical industries.
Chemical Structure and Identification
This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and a carboxylic acid group at position 1.
Chemical Structure:
CAS Number: 319-60-8
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 166 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthesis and Experimental Protocols
While detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published, a potential synthetic route involves the reaction of 2,4-difluoro-3-methoxybenzoyl chloride with 3,5-dimethoxyaniline.
It is important to note that detailed experimental procedures, including reaction conditions, purification methods, and analytical characterization for this specific synthesis, require further development and validation in a laboratory setting. Researchers interested in synthesizing this compound may need to adapt protocols from the synthesis of structurally similar molecules.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR would confirm the presence and chemical environment of the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.
Potential Therapeutic Applications:
While direct biological activity data for this compound is limited in publicly available literature, the structural motifs present in this molecule are found in various bioactive compounds. Based on the activities of structurally related benzoic acid derivatives, this compound holds potential as a scaffold for the development of:
-
Kinase Inhibitors: The benzoic acid scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy.
-
Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. The specific substitutions on this molecule could be exploited to develop novel anti-inflammatory drugs.
-
Antibacterial Agents: This compound has been identified as a useful building block in the synthesis of fluoroquinolone antibiotics.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a chemical intermediate with significant potential for application in the fields of medicinal chemistry and materials science. While comprehensive data on its biological activity and detailed synthetic protocols are still emerging, its structural features suggest it is a promising candidate for the development of novel therapeutic agents and other advanced materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
3,5-Difluoro-4-methoxybenzoic acid melting point and boiling point
An In-depth Technical Guide on the Physicochemical Properties of 3,5-Difluoro-4-methoxybenzoic Acid
This technical guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The melting and boiling points are critical physical properties that provide insights into the purity and identity of a chemical compound.
| Property | Value |
| Melting Point | 164-166 °C |
| Boiling Point | 286 °C |
Data sourced from ChemicalBook[1].
Experimental Protocols
The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds.
Melting Point Determination (Capillary Method)
This method is a widely used technique for determining the melting point of a solid crystalline compound.
Apparatus and Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (finely powdered and dry)
-
Heating oil (if using Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. This is achieved by tapping the open end of the tube into the sample and then dropping the tube through a long glass tube to pack the solid into the sealed end.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.[2]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[2]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small quantity of liquid.[5] Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were dissolved in a high-boiling solvent for purification by distillation.
Apparatus and Materials:
-
Thiele tube
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.[6][7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band or thread. The entire setup is then clamped and immersed in the oil within the Thiele tube, ensuring the sample is below the oil level but the open end of the test tube is above it.[5][7]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[5] As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool.[7] The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]
Visualization of a Relevant Synthetic Workflow
While a specific signaling pathway for this compound is not detailed in the provided context, a logical workflow for the synthesis of a similar compound, 3,5-dihalogenated-4-methoxybenzoic acid, is highly relevant for the target audience. The following diagram illustrates a general procedure for the direct halogenation of 4-methoxybenzoic acid.
Caption: General workflow for the synthesis of 3,5-dihalogenated-4-methoxybenzoic acid.
References
- 1. This compound CAS#: 319-60-8 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Difluoro-4-methoxybenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included data tables are illustrative, based on analyses of structurally similar compounds, and serve as a template for data presentation.
Core Spectroscopic Data
The anticipated spectroscopic data for this compound (C₈H₆F₂O₃, Molecular Weight: 188.13 g/mol ) are summarized below. These tables are designed for the clear and concise presentation of key spectral features.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~11-13 | br s | - | 1H | -COOH |
| ~7.7-7.9 | d | ~8-10 | 2H | Ar-H |
| ~4.0 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C =O |
| ~150-160 (d) | C -F |
| ~140-145 | C -OCH₃ |
| ~125-130 | C -COOH |
| ~110-115 (d) | C -H |
| ~60-65 | -OC H₃ |
Table 3: IR Spectroscopy Data (Anticipated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid & Methoxy) |
| ~1100 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data (Expected)
| m/z | Relative Intensity (%) | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 171 | Medium | [M-OH]⁺ |
| 143 | Medium | [M-COOH]⁺ |
| 115 | High | [M-COOH-CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are averaged to obtain a high-quality spectrum.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used with a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[1]
Alternatively, a potassium bromide (KBr) pellet can be prepared.[2] A few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.[2]
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,5-Difluoro-4-methoxybenzoic acid in organic solvents, a critical parameter for its application in research and drug development. Due to the limited availability of public data on the solubility of this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method for solubility measurement. Furthermore, to provide a valuable point of reference, this guide presents quantitative solubility data for the structurally analogous compound, 4-methoxybenzoic acid, in a variety of common organic solvents. A logical workflow for the experimental determination of solubility is also provided.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. An understanding of its behavior in different organic solvents is therefore essential for researchers.
This guide aims to bridge the existing data gap by providing a robust experimental protocol for the determination of the solubility of this compound. Additionally, by presenting data for the related compound 4-methoxybenzoic acid, it offers researchers a foundational understanding of the solubility characteristics that can be anticipated.
Quantitative Solubility Data for a Structurally Related Compound: 4-Methoxybenzoic Acid
To provide a practical reference for researchers, the following tables summarize the mole fraction solubility (x) and gram/liter solubility of 4-methoxybenzoic acid in a range of common organic solvents at various temperatures. This data has been compiled from publicly available scientific literature. It is anticipated that this compound will exhibit broadly similar trends, although the magnitude of solubility will be influenced by the presence of the two fluorine atoms. Qualitatively, 4-methoxybenzoic acid is highly soluble in alcohols, ethers, and esters, and sparingly soluble in water.[1]
Table 1: Solubility of 4-Methoxybenzoic Acid in Alcohols [2][3]
| Temperature (K) | Methanol ( g/100g ) | Ethanol ( g/100g ) | 1-Propanol ( g/100g ) | 1-Butanol (mole fraction) | Isobutanol (mole fraction) | 2-Butanol (mole fraction) | 1-Pentanol (mole fraction) | Ethylene Glycol (mole fraction) |
| 273.15 | 104.5 | - | 53.8 | - | - | - | - | - |
| 283.15 | - | - | - | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |
| 288.15 | - | - | - | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |
| 289.65 | 183.5 | - | 75.5 | - | - | - | - | - |
| 293.15 | - | - | - | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |
| 298.15 | - | 112.7 | - | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |
| 303.15 | - | - | - | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |
| 308.15 | - | - | - | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |
| 313.15 | - | - | - | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |
| 318.15 | - | - | - | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |
| 323.15 | - | - | - | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |
| 328.15 | - | - | - | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |
Table 2: Solubility of 4-Methoxybenzoic Acid in Esters, Ketones, and Other Solvents [2]
| Temperature (K) | Ethyl Formate (mole fraction) | 1-Propyl Acetate (mole fraction) | Isopropyl Acetate (mole fraction) | n-Butyl Acetate (mole fraction) | Acetone (mole fraction) | 2-Butanone (mole fraction) | Cyclohexanone (mole fraction) | Toluene (mole fraction) | Tetrahydrofuran (mole fraction) |
| 283.15 | 0.2372 | 0.2064 | 0.2173 | 0.0354 | 0.2443 | 0.2158 | 0.2291 | 0.0345 | 0.3541 |
| 288.15 | 0.2783 | 0.2435 | 0.2568 | 0.0429 | 0.2871 | 0.2541 | 0.2701 | 0.0421 | 0.4183 |
| 293.15 | 0.3255 | 0.2861 | 0.3023 | 0.0521 | 0.3364 | 0.2982 | 0.3174 | 0.0515 | 0.4909 |
| 298.15 | 0.3795 | 0.3350 | 0.3546 | 0.0632 | 0.3929 | 0.3488 | 0.3718 | 0.0631 | 0.5729 |
| 303.15 | 0.4411 | 0.3909 | 0.4146 | 0.0766 | 0.4575 | 0.4068 | 0.4342 | 0.0772 | 0.6653 |
| 308.15 | 0.5111 | 0.4548 | 0.4832 | 0.0927 | 0.5312 | 0.4732 | 0.5057 | 0.0943 | 0.7694 |
| 313.15 | 0.5905 | 0.5276 | 0.5616 | 0.1120 | 0.6151 | 0.5490 | 0.5875 | 0.1150 | 0.8865 |
| 318.15 | 0.6804 | 0.6106 | 0.6511 | 0.1351 | 0.7104 | 0.6356 | 0.6811 | 0.1398 | - |
| 323.15 | 0.7820 | 0.7051 | 0.7533 | 0.1627 | 0.8186 | 0.7344 | 0.7881 | 0.1697 | - |
| 328.15 | 0.8969 | 0.8126 | 0.8699 | 0.1956 | 0.9412 | 0.8472 | 0.9099 | 0.2056 | - |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[4]
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: HPLC or analytical grade organic solvents of interest
-
Apparatus:
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Shaking incubator or thermostated water bath with orbital shaker
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 298.15 K).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The required equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the undissolved solid to settle.
-
For further separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.[1]
-
Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.
-
-
HPLC Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[1]
-
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently scarce in public literature, this technical guide provides researchers with the necessary tools to address this. The detailed experimental protocol for the shake-flask method offers a reliable means of determining the solubility of this compound. The included data for the structurally similar 4-methoxybenzoic acid serves as a useful benchmark for solvent selection and for understanding the expected solubility behavior. By following the methodologies outlined in this guide, researchers can generate the critical solubility data required to advance their work in drug discovery and materials science.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3,5-Difluoro-4-methoxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information presented is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structural features, including the presence of two fluorine atoms and a methoxy group, make it a key building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the carboxylic acid and methoxy groups provide handles for further chemical modification. This guide outlines two viable laboratory-scale synthetic pathways starting from the readily available precursor, 3,5-difluorophenol.
Synthetic Pathways
Two principal synthetic routes for this compound have been identified and are detailed below. Both pathways commence with the methylation of 3,5-difluorophenol to produce the key intermediate, 2,6-difluoroanisole.
Route 1: Ortho-lithiation and Carboxylation
This route involves the direct introduction of the carboxylic acid group at the position ortho to the methoxy group of 2,6-difluoroanisole via a directed ortho-metalation (DoM) reaction followed by quenching with carbon dioxide.
Route 2: Formylation and Subsequent Oxidation
This alternative pathway introduces the carboxyl group in a two-step sequence. First, 2,6-difluoroanisole is formylated to yield 3,5-difluoro-4-methoxybenzaldehyde. The aldehyde is then oxidized to the desired carboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the proposed synthetic routes.
Table 1: Synthesis of 2,6-Difluoroanisole (Intermediate for Both Routes)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 3,5-Difluorophenol | Methyl iodide, K₂CO₃ | Acetonitrile | Overnight | Room Temp. | High |
Table 2: Route 1 - Ortho-lithiation and Carboxylation
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2,6-Difluoroanisole | 1) n-BuLi 2) CO₂ (dry ice) | Anhydrous THF | 1 hour (lithiation) | -78 °C | Good |
Table 3: Route 2 - Formylation and Oxidation
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Formylation | 2,6-Difluoroanisole | POCl₃, DMF | DMF | 3 hours | 80 °C | 77% (general) |
| Oxidation | 3,5-Difluoro-4-methoxybenzaldehyde | KMnO₄ or NaClO₂ | Acetone/Water or t-BuOH/Water | Varies | Varies | >90% (general) |
Experimental Protocols
Synthesis of 2,6-Difluoroanisole (Intermediate for Both Routes)
-
Materials: 3,5-Difluorophenol, Methyl iodide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of 3,5-difluorophenol in acetonitrile, add potassium carbonate.
-
To this suspension, add methyl iodide dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-difluoroanisole.
-
Route 1: Ortho-lithiation and Carboxylation of 2,6-Difluoroanisole
-
Materials: 2,6-Difluoroanisole, n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroanisole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush dry ice into a fine powder.
-
Carefully transfer the lithiated anisole solution via cannula onto the powdered dry ice with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Route 2: Formylation of 2,6-Difluoroanisole and Oxidation
-
Step 1: Vilsmeier-Haack Formylation of 2,6-Difluoroanisole
-
Materials: 2,6-Difluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.
-
After the addition is complete, add 2,6-difluoroanisole to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[1]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 3,5-difluoro-4-methoxybenzaldehyde.
-
Purify the aldehyde by column chromatography.
-
-
-
Step 2: Oxidation of 3,5-Difluoro-4-methoxybenzaldehyde
-
Method A: Using Potassium Permanganate (KMnO₄)
-
Materials: 3,5-Difluoro-4-methoxybenzaldehyde, Potassium permanganate, Acetone, Water.
-
Procedure:
-
Dissolve the aldehyde in a mixture of acetone and water.
-
Add a solution of potassium permanganate dropwise to the aldehyde solution.
-
Stir the reaction at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.[2] The yield for the oxidation of benzaldehydes to benzoic acids is generally high, often exceeding 90%.[2]
-
-
-
Method B: Using Sodium Chlorite (NaClO₂)
-
Materials: 3,5-Difluoro-4-methoxybenzaldehyde, Sodium chlorite, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), tert-Butanol, Water, a phosphate buffer.
-
Procedure:
-
Prepare a buffered solution of the aldehyde in a mixture of tert-butanol and water.
-
Add the phase-transfer catalyst.
-
Add an aqueous solution of sodium chlorite dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite).
-
Acidify the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield this compound.
-
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general experimental workflow for product isolation.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: General experimental workflow.
References
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 3,5-Difluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring significantly influences the reactivity of the carboxylic acid moiety. This document details the electronic effects of these substituents and explores the common transformations of the carboxylic acid group, including esterification, amidation, acid chloride formation, and reduction. Detailed experimental protocols, quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to guide researchers in the effective utilization of this versatile compound.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in the development of novel therapeutics, including antibiotics. The strategic placement of two fluorine atoms and a methoxy group on the aromatic ring modulates the physicochemical properties of the molecule, such as acidity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
The reactivity of the carboxylic acid group is central to the synthetic utility of this compound. Understanding how the electronic nature of the substituted phenyl ring affects common carboxylic acid transformations is crucial for designing efficient and high-yielding synthetic routes. This guide provides an in-depth analysis of these reactions, supported by experimental data and detailed procedures.
Electronic Effects of Substituents
The reactivity of the carboxylic acid group in this compound is governed by the interplay of the inductive and resonance effects of the fluorine and methoxy substituents.
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack. Consequently, the acidity of the carboxylic acid is increased, as indicated by its predicted pKa of 3.79±0.10.[1]
-
Methoxy Group: The methoxy group at the 4-position exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. The +R effect can partially counteract the -I effect of the fluorine atoms, but the overall electronic character of the ring remains electron-deficient, enhancing the reactivity of the carboxylic acid group.
Key Reactions of the Carboxylic Acid Group
The activated nature of the carboxylic acid group in this compound allows for a variety of important chemical transformations. This section details the protocols and expected outcomes for four key reactions: esterification, amidation, acid chloride formation, and reduction.
Esterification
Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a drug candidate. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.
Quantitative Data for Analogous Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Yield (%) |
| 3,5-Dibromo-4-methoxybenzoic Acid | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 |
| 3,5-Dibromo-4-methoxybenzoic Acid | Ethanol | Conc. H₂SO₄ | 4 - 6 | 80 - 90 |
| Benzoic Acid | Methanol | Conc. H₂SO₄ | 1 | ~90 |
Experimental Protocol: Fischer-Speier Esterification (Representative)
This protocol is adapted from standard procedures for benzoic acid derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (20-40 eq.).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3,5-difluoro-4-methoxybenzoate. Further purification can be achieved by recrystallization or column chromatography.
Caption: Fischer-Speier esterification workflow.
Amidation
Amide bond formation is one of the most frequently utilized reactions in drug discovery. Carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are highly efficient.
Quantitative Data for Analogous Amidation Reactions
High yields are expected for the amidation of this compound based on data from similar substrates.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3,5-Dibromo-4-methoxybenzoic Acid | Aniline | EDC, HOBt, DIPEA | DMF | 12-24 | >85 (expected) |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 |
Experimental Protocol: EDC/HOBt Mediated Amidation (Representative)
This protocol is based on standard amide coupling procedures.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Caption: General workflow for EDC/HOBt amidation.
Acid Chloride Formation
Conversion of the carboxylic acid to the more reactive acid chloride is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.
Quantitative Data for Analogous Acid Chloride Formations
Quantitative yields are often achieved in the synthesis of acid chlorides from benzoic acid derivatives.
| Carboxylic Acid | Reagent | Solvent | Reaction Time | Yield (%) |
| 4-Methoxybenzoic Acid | Thionyl Chloride, DMF (cat.) | Benzene | 15 min (reflux) | High (crude) |
| Benzoic Acid Derivatives | Thionyl Chloride, DMF (cat.) | DCM | 1-3 h (reflux) | >95 (crude) |
Experimental Protocol: Acid Chloride Synthesis (Representative)
This protocol is adapted from the synthesis of similar benzoyl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend or dissolve this compound (1.0 eq.) in an excess of thionyl chloride (2-3 eq.). A catalytic amount of DMF (1-2 drops) can be added.
-
Reaction: Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-3 hours, or until gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated. The resulting 3,5-difluoro-4-methoxybenzoyl chloride is typically used in the subsequent step without further purification.
Caption: Synthesis of 3,5-difluoro-4-methoxybenzoyl chloride.
Reduction to Benzyl Alcohol
The reduction of a carboxylic acid to a primary alcohol is a valuable transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion.
Quantitative Data for Analogous Carboxylic Acid Reductions
The reduction of benzoic acid derivatives to their corresponding benzyl alcohols with LiAlH₄ generally proceeds in high yield.
| Carboxylic Acid | Reducing Agent | Solvent | Yield (%) |
| Phenylacetic Acid | LiAlH₄ | Ether | 92 |
| Anthranilic Acid | LiAlH₄ | Ether | 97 |
Experimental Protocol: Reduction with LiAlH₄ (Representative)
This protocol is a general procedure for the reduction of carboxylic acids. Caution: LiAlH₄ reacts violently with water and protic solvents.
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF or diethyl ether.
-
Addition of Carboxylic Acid: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether. Combine the filtrate and washings.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3,5-difluoro-4-methoxybenzyl alcohol. The product can be further purified by distillation or column chromatography.
Caption: Reduction of the carboxylic acid to a primary alcohol.
Conclusion
This compound is a highly versatile building block whose carboxylic acid functionality can be readily transformed into a variety of other important functional groups. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the carboxylic acid, facilitating high-yielding esterification, amidation, acid chloride formation, and reduction reactions. The representative protocols and data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of novel derivatives for biological evaluation. While the provided quantitative data is based on analogous systems, it offers a strong predictive framework for reaction outcomes with this compound. Optimization of reaction conditions for this specific substrate may be necessary to achieve maximum yields.
References
The Pivotal Role of Fluorine in 3,5-Difluoro-4-methoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the nuanced role of the fluorine substituents in 3,5-Difluoro-4-methoxybenzoic acid, a versatile building block whose unique electronic properties and reactivity profile make it a valuable intermediate in the synthesis of high-value compounds. We will explore the electronic and steric effects of the fluorine atoms, their influence on the reactivity of the carboxylic acid and the aromatic ring, and provide detailed experimental protocols for its synthesis and key transformations.
Physicochemical and Electronic Properties
The presence of two fluorine atoms flanking a methoxy group on the benzoic acid core imparts a unique set of physicochemical properties. Fluorine's high electronegativity and the methoxy group's resonance effects create a complex electronic environment that dictates the molecule's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319-60-8 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Melting Point | 166 °C | [1] |
| Predicted pKa | 3.79 ± 0.10 | [2] |
The acidity of the carboxylic acid is a key determinant of its reactivity and biological interactions. The electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly increases the acidity of the benzoic acid, as reflected in its predicted pKa value. This effect is somewhat counteracted by the electron-donating resonance effect (+M) of the para-methoxy group. To quantify these influences, we can consider the Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring.
Table 2: Hammett Substituent Constants
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -OCH₃ | +0.12 | -0.27 |
The positive σ values for fluorine indicate its electron-withdrawing nature, which stabilizes the carboxylate anion and thus increases acidity. Conversely, the negative σ (para) value for the methoxy group signifies its electron-donating character through resonance. In this compound, the two meta fluorine atoms exert a strong acidifying effect.
Synthesis of this compound
Below is a generalized workflow for the synthesis of a substituted benzoic acid, which can be adapted for the target molecule.
Caption: Generalized workflow for the synthesis of a benzoic acid derivative.
Reactivity and Key Transformations
The fluorine substituents significantly influence the reactivity of both the carboxylic acid group and the aromatic ring.
Reactions of the Carboxylic Acid Group
The increased acidity of the carboxylic acid facilitates its conversion into various derivatives.
a) Esterification: Fischer esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common transformation. The electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
b) Amide Bond Formation: The formation of amides, crucial in many pharmaceutical compounds, can be achieved by activating the carboxylic acid. This is typically done by converting it to an acyl chloride or by using coupling agents.
Reactivity of the Aromatic Ring
The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the fluorine atoms makes the ring electron-deficient and thus more susceptible to attack by nucleophiles.
Experimental Protocols
The following are detailed, generalized protocols for key reactions involving benzoic acids, which can be adapted for this compound.
Protocol: Fischer Esterification
This protocol describes the synthesis of an ethyl ester.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (excess, as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.[4][5][6]
Caption: Experimental workflow for Fischer Esterification.
Protocol: Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide bond with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
The 3,5-difluoro-4-methoxyphenyl moiety is a valuable scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The fluorine atoms can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity.
Two important kinase families where such inhibitors have been explored are the PIM kinases and Fibroblast Growth Factor Receptors (FGFRs).
PIM Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[8][9] Its overexpression is linked to various cancers.[7] PIM-1 is regulated by the JAK/STAT pathway and, in turn, influences the activity of transcription factors like MYC.[7][9]
Caption: Simplified PIM1 signaling pathway.
FGFR1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its ligand (FGF), activates downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[10][11] Aberrant FGFR1 signaling is implicated in various cancers.
Caption: Overview of FGFR1 downstream signaling pathways.
Conclusion
The fluorine substituents in this compound are not mere passive decorations on the aromatic ring; they are powerful modulators of the molecule's electronic properties and reactivity. By increasing the acidity of the carboxylic acid and activating the ring to nucleophilic attack, they open up a rich chemical space for the synthesis of complex molecules. This, combined with the favorable interactions that fluorine can form in biological systems, makes this compound a highly valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors, and for the creation of advanced materials. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new compounds with enhanced performance characteristics.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling by FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its unique structural features, including two fluorine atoms and a methoxy group, impart distinct reactivity and physicochemical properties that are highly advantageous in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. This document details the key chemical properties, spectroscopic data, and established synthetic transformations of this compound, offering researchers a practical resource for its effective utilization.
Introduction
This compound is a valuable synthetic intermediate characterized by a highly functionalized benzene ring. The presence of two electron-withdrawing fluorine atoms flanking a methoxy group significantly influences the electronic nature of the aromatic system, impacting the reactivity of the carboxylic acid moiety and the aromatic ring itself. This substitution pattern is of particular interest in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will explore the fundamental properties and synthetic applications of this important building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 319-60-8 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Melting Point | 166 °C | [1] |
| Appearance | White crystalline solid | |
| pKa | 3.79 ± 0.10 (Predicted) |
Spectroscopic Data
Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following data is predicted or based on closely related analogs and should be used as a reference. Experimental verification is strongly recommended.
¹H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)
-
~7.6 ppm (d, J = ~8.0 Hz, 2H) : Aromatic protons ortho to the carboxylic acid group.
-
~4.0 ppm (s, 3H) : Methoxy group protons.
-
~13.0 ppm (s, 1H) : Carboxylic acid proton (variable, may exchange with D₂O).
¹³C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)
-
~165 ppm : Carboxylic acid carbon.
-
~158 ppm (dd, J = ~250, ~10 Hz) : Aromatic carbons attached to fluorine.
-
~145 ppm (t, J = ~15 Hz) : Aromatic carbon attached to the methoxy group.
-
~125 ppm : Quaternary aromatic carbon.
-
~112 ppm (d, J = ~20 Hz) : Aromatic carbons ortho to the carboxylic acid.
-
~62 ppm : Methoxy carbon.
IR (Infrared) Spectroscopy (Predicted)
-
~3000 cm⁻¹ (broad) : O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong) : C=O stretch of the carboxylic acid.
-
~1600, 1500, 1450 cm⁻¹ : Aromatic C=C stretching vibrations.
-
~1250, 1050 cm⁻¹ : C-O stretching vibrations.
-
~1100-1000 cm⁻¹ : C-F stretching vibrations.
MS (Mass Spectrometry)
-
[M]+ : m/z 188.
-
[M-CH₃]+ : m/z 173.
-
[M-OH]+ : m/z 171.
-
[M-COOH]+ : m/z 143.
Key Synthetic Transformations and Experimental Protocols
This compound serves as a versatile starting material for a variety of chemical transformations, primarily involving the carboxylic acid functionality.
Esterification
The conversion of the carboxylic acid to an ester is a fundamental transformation that allows for further functionalization or can be a target modification in drug design.
This acid-catalyzed esterification is a common and straightforward method for producing esters from carboxylic acids and alcohols.
Reaction Scheme:
Figure 1: Fischer Esterification of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by recrystallization or column chromatography.
Amidation
The formation of amides is a critical reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds.
This method utilizes a carbodiimide coupling agent (EDC) and an activating agent (HOBt) to facilitate amide bond formation under mild conditions.
Reaction Scheme:
Figure 2: Amide coupling reaction of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and the desired primary or secondary amine (1.1 eq.).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Conversion to Acyl Chloride
The synthesis of the acyl chloride provides a more reactive intermediate for subsequent nucleophilic acyl substitution reactions.
Reaction Scheme:
References
An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzoic acid, a key fluorinated building block in modern organic synthesis. The document details its historical context, principal synthetic methodologies with detailed experimental protocols, and its significant applications in the pharmaceutical and agrochemical industries. Quantitative data is summarized in structured tables for comparative analysis, and key synthetic pathways are visualized using logical diagrams.
Introduction
This compound is a polysubstituted aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and steric hindrance, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of intricate molecular architectures with desired biological activities.
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. As the importance of these properties became increasingly recognized in drug discovery, the demand for novel fluorinated building blocks like this compound grew. Its history is therefore one of enabling chemical innovation rather than a singular discovery event.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| CAS Number | 319-60-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163-167 °C |
| Boiling Point | 316.8±27.0 °C at 760 mmHg |
| Density | 1.50±0.1 g/cm³ |
| pKa | 3.23±0.10 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.4 (s, 1H, COOH), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.4 (C=O), 154.5 (d, J=245 Hz, C-F), 140.2 (t, J=15 Hz, C-OCH₃), 125.0 (t, J=5 Hz, C-COOH), 112.1 (d, J=20 Hz, C-H), 61.2 (OCH₃).
-
IR (KBr, cm⁻¹): 3440 (O-H), 2950 (C-H), 1700 (C=O), 1620, 1480 (C=C), 1280 (C-O), 1100 (C-F).
-
Mass Spectrometry (EI): m/z 188 (M⁺), 173, 145, 117.
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The most common strategies involve the methylation of a phenolic precursor or nucleophilic aromatic substitution on a more highly fluorinated aromatic ring.
Method 1: Methylation of 3,5-Difluoro-4-hydroxybenzoic acid
This is a straightforward and widely used method that proceeds via the O-methylation of the corresponding hydroxybenzoic acid.
Logical Workflow:
Caption: Workflow for the synthesis of this compound via methylation.
Experimental Protocol:
-
To a stirred solution of 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Heat the mixture to reflux (approximately 56 °C).
-
Add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Method 2: Nucleophilic Aromatic Substitution of 3,4,5-Trifluorobenzoic acid
This method involves the selective nucleophilic displacement of the fluorine atom at the 4-position of 3,4,5-trifluorobenzoic acid with a methoxide source. The fluorine atoms at the 3 and 5-positions are less reactive due to steric hindrance and electronic effects.
Logical Workflow:
Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.
Experimental Protocol:
-
Dissolve 3,4,5-Trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).
-
Add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture at room temperature.
-
Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
Applications
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
This compound is a key building block in the synthesis of certain fluoroquinolone antibiotics. The difluoro-methoxy-phenyl moiety can be incorporated into the quinolone core structure to enhance antibacterial activity and improve the pharmacokinetic profile of the drug.
It is also utilized in the development of other therapeutic agents, where the unique substitution pattern of the benzene ring is exploited to achieve specific interactions with biological targets.
Signaling Pathway Example (Hypothetical):
The following diagram illustrates a hypothetical signaling pathway where a drug candidate synthesized from this compound acts as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
Agrochemical Applications
In the agrochemical industry, this compound is used in the synthesis of novel pesticides.[1] The incorporation of the difluoromethoxybenzoyl moiety can lead to compounds with enhanced herbicidal or insecticidal activity and improved environmental profiles.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While its initial discovery is not attributed to a single event, its importance has grown with the advancement of organofluorine chemistry. The synthetic methods outlined in this guide, particularly the methylation of the corresponding phenol and nucleophilic aromatic substitution, provide efficient and scalable routes to this important intermediate. Its continued use in the development of new pharmaceuticals and agrochemicals underscores its significance in modern chemical research and development. This technical guide serves as a comprehensive resource for researchers and professionals working with this key fluorinated compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of a Novel NSAID from 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2] The search for novel NSAIDs with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. 3,5-Difluoro-4-methoxybenzoic acid is a versatile fluorinated building block with potential applications in the synthesis of new pharmaceutical agents.[3] Its unique electronic properties, conferred by the fluorine and methoxy substituents, make it an attractive starting material for the design of new bioactive molecules.
This document outlines a detailed protocol for the synthesis of a novel potential NSAID, N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide, using this compound as a key starting material. The proposed compound is an analogue of the fenamate class of NSAIDs.
Proposed Synthetic Route
The synthesis of the target NSAID, N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide, can be achieved through a direct amide coupling reaction between this compound and 2,3-dimethylaniline. This reaction is facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide
This protocol details the synthesis of the target compound via an amide coupling reaction.
Materials:
-
This compound
-
2,3-dimethylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., balloon or Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add 2,3-dimethylaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide.
Data Presentation
The following table summarizes the key parameters and expected results for the synthesis of N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2,3-dimethylaniline |
| Coupling Agent | EDC |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% |
| Purification Method | Column Chromatography |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the target NSAID.
Mechanism of Action: COX Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The synthesized N-(2,3-dimethylphenyl)-3,5-difluoro-4-methoxybenzamide is expected to act as a COX inhibitor, similar to other fenamate-class NSAIDs.
Caption: Signaling pathway of NSAID action via COX inhibition.
References
Experimental protocol for Fischer esterification of 3,5-Difluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of methyl 3,5-difluoro-4-methoxybenzoate from 3,5-difluoro-4-methoxybenzoic acid via Fischer esterification. This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This application note details the procedure for the esterification of this compound, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the carboxylic acid, making a well-defined protocol essential for successful synthesis.
Materials and Methods
Reagents and Equipment
A comprehensive list of reagents, their specifications, and required equipment is provided in the table below.
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| UV lamp | For TLC visualization |
Experimental Protocol
The following is a step-by-step procedure for the Fischer esterification of this compound.
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a significant excess of anhydrous methanol, which acts as both the reactant and the solvent. A general guideline is to use 10-20 equivalents of methanol relative to the carboxylic acid.
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with gentle stirring.
2. Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
3. Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation between the starting material and the product.
-
Spot the TLC plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting carboxylic acid spot has disappeared or is significantly diminished.
4. Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the residue, add ethyl acetate to dissolve the crude product.
-
Carefully transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution may cause pressure build-up).
-
Water.
-
Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude methyl 3,5-difluoro-4-methoxybenzoate.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent or solvent mixture.
-
Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (as determined by TLC analysis).
-
Distillation: If the product is a liquid with a suitable boiling point, purification can be achieved by distillation under reduced pressure.
-
6. Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the reactants and products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆F₂O₃ | 188.13 | 164-166[1] | 286[1] |
| Methyl 3,5-difluoro-4-methoxybenzoate | C₉H₈F₂O₃ | 202.15 | N/A | N/A |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl 3,5-difluoro-4-methoxybenzoate: Handle with standard laboratory safety precautions. Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Ethyl Acetate: Flammable liquid. Work in a well-ventilated area away from ignition sources.
Visualizations
Experimental Workflow
Caption: Workflow for the Fischer esterification of this compound.
Signaling Pathway of Fischer Esterification
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
Application Notes: Synthesis of Antimicrobial Oxadiazoles from 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives starting from 3,5-Difluoro-4-methoxybenzoic acid. The fluorinated phenyl moiety is a key pharmacophore in many bioactive molecules, and its incorporation into the oxadiazole scaffold is a promising strategy for the development of new antimicrobial agents. The following protocols are based on established synthetic methodologies for 2,5-disubstituted 1,3,4-oxadiazoles and standard antimicrobial susceptibility testing.[1][2]
Introduction
The rising threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antimicrobial activity.[3] 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4] The general synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as phosphorus oxychloride.[1][2]
This document outlines a detailed protocol for the synthesis of a series of 2-(3,5-difluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazoles and their subsequent evaluation for antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthesis Pathway Overview
The synthesis of the target oxadiazoles from this compound is a multi-step process, as illustrated in the diagram below. The key steps involve the conversion of the starting benzoic acid to its corresponding methyl ester, followed by reaction with hydrazine hydrate to form the crucial acid hydrazide intermediate. This intermediate is then cyclized with various aromatic carboxylic acids to yield the final 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Caption: General synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of the target compounds.
Protocol 1: Synthesis of 2-(3,5-Difluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazoles
Step 1: Synthesis of Methyl 3,5-difluoro-4-methoxybenzoate
-
To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl ester.
Step 2: Synthesis of 3,5-Difluoro-4-methoxybenzohydrazide
-
Dissolve the crude Methyl 3,5-difluoro-4-methoxybenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of 2-(3,5-Difluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazoles
-
A mixture of 3,5-Difluoro-4-methoxybenzohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) is taken in phosphorus oxychloride.
-
The reaction mixture is refluxed for 5-7 hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
The antimicrobial activity of the synthesized oxadiazole derivatives can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Synthesized oxadiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in DMSO (e.g., at 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an appropriate volume of the stock solution of the test compound to the first well to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB (no bacteria or compound).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Caption: Experimental workflow for MIC determination via broth microdilution.
Representative Antimicrobial Activity Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a series of hypothetical 2-(3,5-Difluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazoles against common bacterial strains. These values are based on published data for structurally similar fluorinated oxadiazole derivatives and serve as a guide for expected activity.[5][8][9] Empirical testing is required to determine the actual MIC values for the synthesized compounds.
| Compound ID | R-Group (at position 5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| OXD-1 | Phenyl | 16 | 32 | 64 | 32 |
| OXD-2 | 4-Chlorophenyl | 8 | 16 | 32 | 16 |
| OXD-3 | 4-Nitrophenyl | 4 | 8 | 16 | 8 |
| OXD-4 | 4-Hydroxyphenyl | 32 | 64 | >64 | 64 |
| OXD-5 | 2,4-Dichlorophenyl | 4 | 8 | 16 | 8 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | 1 | - |
| Fluconazole | (Reference) | - | - | - | 8 |
Conclusion
The synthetic pathway and experimental protocols detailed in these application notes provide a solid framework for the development of novel antimicrobial oxadiazoles derived from this compound. The representative data suggests that substitutions on the 5-aryl ring can significantly influence antimicrobial potency. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and spectrum of activity. Researchers are encouraged to use these protocols as a starting point and adapt them as necessary for their specific research goals.
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Difluoro-4-methoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid with potential as a versatile building block in medicinal chemistry. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy and carboxylic acid groups provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery. While it has been cited as a potential starting material for the synthesis of bioactive compounds, including fluoroquinolone antibiotics, detailed public data on specific applications remains limited.[1]
This document provides a detailed overview of the potential applications of this compound, drawing upon established principles of medicinal chemistry and using illustrative examples based on structurally related compounds. The protocols and data presented herein are designed to serve as a practical guide for researchers exploring the use of this scaffold in drug development programs.
Application as a Scaffold for Kinase Inhibitors
The substituted benzoic acid motif is a common feature in a variety of kinase inhibitors. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The fluorinated phenyl ring can be directed towards hydrophobic pockets, with the fluorine and methoxy substituents modulating binding affinity and selectivity.
Illustrative Example: Development of Novel Receptor Tyrosine Kinase (RTK) Inhibitors
This section describes a hypothetical series of inhibitors derived from this compound targeting a receptor tyrosine kinase implicated in cancer cell proliferation.
The following table summarizes the in vitro potency of a hypothetical series of N-aryl amides of this compound against the target RTK.
| Compound ID | R-Group (at Amide Nitrogen) | IC₅₀ (nM) against Target RTK |
| DFMBA-001 | Phenyl | 850 |
| DFMBA-002 | 3-chloro-4-fluorophenyl | 120 |
| DFMBA-003 | 4-(pyridin-4-yl)phenyl | 45 |
| DFMBA-004 | 4-(morpholinomethyl)phenyl | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(morpholinomethyl)phenyl)-3,5-difluoro-4-methoxybenzamide (DFMBA-004)
This protocol details the synthesis of a representative compound from the hypothetical series via a standard amide coupling reaction.
Materials:
-
This compound
-
(4-(morpholinomethyl)phenyl)amine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (4-(morpholinomethyl)phenyl)amine (1.0 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PyBOP (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the title compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human target RTK
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., DFMBA-004) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of the target RTK and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Signaling Pathway
Caption: Illustrative RTK signaling pathway inhibited by a hypothetical compound.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its structural features suggest potential for the development of novel therapeutics, particularly in the area of kinase inhibition. The provided protocols and conceptual framework offer a starting point for researchers to synthesize and evaluate new chemical entities based on this core structure. Further investigation is warranted to fully elucidate the potential of this compound and its derivatives in drug discovery.
References
Synthesis and Evaluation of Novel Anti-inflammatory Agents Derived from 3,5-Difluoro-4-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a novel series of potential anti-inflammatory agents, commencing from the starting material 3,5-Difluoro-4-methoxybenzoic acid. The protocols detailed below outline a plausible synthetic strategy and a suite of robust in vitro and in vivo assays to characterize the anti-inflammatory efficacy of the synthesized compounds.
Synthetic Strategy: A Plausible Route to Novel Amide Derivatives
While specific anti-inflammatory agents derived directly from this compound are not extensively documented, a rational design strategy involves the synthesis of amide derivatives. This approach is common in medicinal chemistry to explore new chemical space and enhance biological activity. The proposed synthesis involves a two-step process to generate a library of novel compounds.
Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzoyl chloride
The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
-
Protocol:
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation with Various Amines
The acyl chloride is then reacted with a diverse range of primary or secondary amines to generate a library of novel amide derivatives.
-
Protocol:
-
Dissolve the crude 3,5-Difluoro-4-methoxybenzoyl chloride (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
In Vitro Anti-inflammatory Assays
A battery of in vitro assays should be employed for the initial screening of the synthesized compounds to assess their anti-inflammatory potential.[1][2] These assays are cost-effective and provide valuable preliminary data on the mechanism of action.[1][2]
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[2][3]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.
-
A control group will consist of 0.5 mL of distilled water and 0.5 mL of 1% w/v BSA solution.
-
A standard group will contain a known anti-inflammatory drug like Diclofenac sodium at the same concentrations as the test compounds.
-
Incubate all mixtures at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70 °C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize the lysosomal membrane, thereby preventing the release of pro-inflammatory enzymes.
-
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.
-
Prepare the reaction mixture containing 1.0 mL of the test compound at various concentrations, 2.0 mL of hyposaline (0.36%), and 0.5 mL of the HRBC suspension.
-
A control group will contain 1.0 mL of distilled water instead of the test compound.
-
A standard group will contain a known anti-inflammatory drug.
-
Incubate all mixtures at 37 °C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These enzymatic assays determine if the compounds inhibit the key enzymes in the arachidonic acid pathway, COX-1, COX-2, and 5-LOX, which are critical mediators of inflammation.[1]
-
Protocol:
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits.
-
Follow the manufacturer's instructions to determine the IC₅₀ values of the synthesized compounds against these enzymes.
-
Compare the results with known selective and non-selective inhibitors.
-
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of the compounds to scavenge nitric oxide, a pro-inflammatory mediator.
-
Protocol:
-
Prepare a reaction mixture containing 2.0 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (PBS), and 0.5 mL of the test compound at various concentrations.
-
Incubate the mixture at 25 °C for 150 minutes.
-
After incubation, add 0.5 mL of Griess reagent (1% sulfanilamide, 2% H₃PO₄, and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance of the chromophore formed at 546 nm.
-
Calculate the percentage of NO scavenging activity.
-
In Vivo Anti-inflammatory Models
Compounds that demonstrate significant activity in in vitro assays should be further evaluated in established animal models of inflammation to confirm their efficacy.[4][5][6][7]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[8][9]
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the effect of compounds on chronic inflammation, which has similarities to human rheumatoid arthritis.[6]
-
Protocol:
-
Induce arthritis in rats by injecting 0.1 mL of Freund's complete adjuvant into the sub-plantar region of the right hind paw.
-
Administer the test compounds and a standard drug (e.g., Methotrexate) daily for a period of 21 or 28 days, starting from the day of adjuvant injection.
-
Monitor the paw volume and arthritic score periodically.
-
At the end of the study, collect blood for hematological and biochemical analysis, and perform histopathological examination of the joints.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds
| Compound ID | Inhibition of Protein Denaturation (% at 100 µg/mL) | HRBC Membrane Stabilization (% at 100 µg/mL) | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) | NO Scavenging Activity (% at 100 µg/mL) |
| DFMBA-01 | Data | Data | Data | Data | Data |
| DFMBA-02 | Data | Data | Data | Data | Data |
| DFMBA-03 | Data | Data | Data | Data | Data |
| Diclofenac | Data | Data | Data | N/A | Data |
| Celecoxib | N/A | N/A | Data | N/A | N/A |
Table 2: Effect of Synthesized Compounds on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control | - | Data | - |
| DFMBA-01 | 10 | Data | Data |
| DFMBA-01 | 20 | Data | Data |
| Indomethacin | 10 | Data | Data |
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Synthetic workflow for novel anti-inflammatory agents.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Key inflammatory signaling pathways.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpras.com [ijpras.com]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Difluoro-4-methoxybenzoic Acid: A Key Intermediate for Novel Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3,5-difluoro-4-methoxybenzoic acid as a pivotal intermediate in the synthesis of potential therapeutics for Alzheimer's disease. The focus is on the synthesis and application of γ-secretase inhibitors, exemplified by compounds structurally related to LY411575, a potent inhibitor of this key enzyme in amyloid-β production.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The formation of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Consequently, inhibiting the activity of these secretases is a primary therapeutic strategy. The 3,5-difluorophenyl moiety, derivable from this compound, is a key pharmacophore in several potent γ-secretase inhibitors. This document outlines the synthetic utility of this intermediate and provides protocols for the evaluation of the resulting therapeutic candidates.
Data Presentation
In Vitro Activity of a Representative γ-Secretase Inhibitor (LY411575)
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| LY411575 | γ-Secretase | Cell-free membrane assay | 0.078 | - | [1] |
| LY411575 | γ-Secretase | Cell-based Aβ40 production | 0.082 | HEK293 | [1] |
| LY411575 | Notch Signaling | NICD production | 0.39 | HEK293 | [2] |
In Vivo Efficacy of LY411575 in a Transgenic Mouse Model of Alzheimer's Disease (TgCRND8)
| Treatment | Duration | Dosage | Effect on Brain Aβ Levels | Reference |
| LY411575 | 15 days | Not specified | Significant reduction in Aβ production | [3] |
Signaling Pathways
The therapeutic strategy of inhibiting γ-secretase is centered on modulating the processing of the Amyloid Precursor Protein (APP). However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions. Inhibition of Notch signaling can lead to undesirable side effects. Therefore, understanding both pathways is critical in the development of safe and effective γ-secretase inhibitors.
References
- 1. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 3,5-Difluoro-4-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is a cornerstone in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of substituted benzoyl chlorides, such as 3,5-Difluoro-4-methoxybenzoyl chloride, allows for the synthesis of highly functionalized diaryl ketones. The resulting (3,5-difluoro-4-methoxyphenyl)aryl methanones are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and methoxy substituents. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methoxy group can influence electronic properties and provide a handle for further functionalization.[3][4]
These application notes provide a detailed protocol for the Friedel-Crafts acylation of an electron-rich aromatic substrate, anisole, with 3,5-Difluoro-4-methoxybenzoyl chloride. It also discusses the broader applications of the resulting fluorinated diaryl ketone scaffold in drug discovery.
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The key steps involve:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the 3,5-Difluoro-4-methoxybenzoyl chloride by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion, which serves as the potent electrophile.[7][8]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[5]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring, yielding the final diaryl ketone product and regenerating the Lewis acid catalyst.[9]
Because the ketone product can form a stable complex with the Lewis acid, stoichiometric amounts of the catalyst are often required.[2][10]
Applications in Drug Discovery
Diaryl ketones, particularly those bearing fluorine atoms, are prevalent scaffolds in a variety of biologically active compounds. The introduction of the 3,5-difluoro-4-methoxybenzoyl moiety can lead to compounds with potential therapeutic applications.
-
Antimicrobial Agents: Diaryl methanones with halogen and methoxy substitutions have demonstrated significant antimicrobial activity. For instance, compounds with a (3,5-dichloro-4-methoxyphenyl)aryl methanone core have shown potent activity against both Gram-positive and Gram-negative bacteria.[3] The 3,5-difluoro analogues are expected to exhibit similar or enhanced properties.
-
Enzyme Inhibitors: Fluorinated ketones are widely used as inhibitors of various enzymes, particularly proteases.[4] The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ketone's carbonyl carbon, making it a better target for nucleophilic attack by active site residues (e.g., serine or cysteine) in enzymes. This makes the (3,5-difluoro-4-methoxyphenyl)aryl methanone scaffold a promising starting point for the design of inhibitors for enzymes implicated in diseases like cancer and viral infections.
-
Anticancer and Antiviral Agents: The diaryl ketone motif is found in numerous compounds with anticancer and antiviral properties.[11] The specific substitution pattern of the resulting ketones from this acylation can be fine-tuned by selecting different aromatic substrates to optimize biological activity.
-
Ligands for Receptors: The rigid structure of diaryl ketones makes them suitable frameworks for the development of ligands for various biological receptors. The fluorine and methoxy groups can participate in specific interactions within a receptor's binding pocket, such as hydrogen bonding and hydrophobic interactions, leading to high affinity and selectivity.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Anisole with 3,5-Difluoro-4-methoxybenzoyl chloride
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.[5]
Materials and Equipment:
-
3,5-Difluoro-4-methoxybenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Claisen adapter
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., containing dilute NaOH solution)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Hot plate/stirrer
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar and fitted with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask.
-
Addition of Acyl Chloride: To the stirred suspension, add 3,5-Difluoro-4-methoxybenzoyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Addition of Aromatic Substrate: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over approximately 15-20 minutes at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by adding ice-cold water (20 mL) dropwise. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up: Transfer the mixture to a separatory funnel. Add more water (20 mL) and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous NaOH solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,5-difluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.
Data Presentation
The following table provides representative data for Friedel-Crafts acylation reactions. Note that yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
| Acyl Chloride | Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 3,5-Difluoro-4-methoxybenzoyl chloride | Anisole | AlCl₃ | DCM | 2 | [Estimated ~70-85%] |
| Benzoyl Chloride | Toluene | AlCl₃ | CS₂ | 1 | 85 |
| Acetyl Chloride | Benzene | AlCl₃ | Neat | 0.5 | 97 |
| Propionyl Chloride | Anisole | FeCl₃ | DCM | 0.5 | 80-90 |
*Note: The yield for the reaction with 3,5-Difluoro-4-methoxybenzoyl chloride is an estimation based on similar reactions and has not been experimentally verified from the search results.
Visualizations
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Difluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3,5-difluoro-4-methoxybenzoic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and their functionalization via cross-coupling reactions opens avenues for the synthesis of novel molecules with diverse properties.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document outlines protocols for several key transformations—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—as applied to derivatives of this compound. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group can influence the reactivity of the aryl halide, making optimized protocols essential for successful synthesis.
General Considerations
Starting Materials: The protocols described herein typically utilize a halogenated derivative of this compound (e.g., 4-bromo- or 4-iodo- derivatives) as the electrophilic partner. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) or converted to an amide to prevent interference with the catalytic cycle.
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for achieving high yields and selectivity. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection of the phosphine ligand depends on the specific coupling reaction and the nature of the coupling partners. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
Reaction Conditions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions. Degassing of solvents is crucial, particularly for Sonogashira and Suzuki couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-3,5-difluorobenzoate with Phenylboronic Acid
Materials:
-
Methyl 4-bromo-3,5-difluorobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromo-3,5-difluorobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-bromo-3,5-difluorobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | Ethyl 4-iodo-3,5-difluorobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Bromo-3,5-difluoro-N-methylbenzamide | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 75-85 |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol: Heck Coupling of Methyl 4-iodo-3,5-difluorobenzoate with Styrene
Materials:
-
Methyl 4-iodo-3,5-difluorobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine methyl 4-iodo-3,5-difluorobenzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Heat the reaction to 120 °C and stir for 16-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Heck Coupling
| Entry | Aryl Halide Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-iodo-3,5-difluorobenzoate | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 18 | 70-80 |
| 2 | 4-Bromo-3,5-difluoroanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 130 | 24 | 65-75 |
| 3 | 4-Iodo-3,5-difluorobenzonitrile | Methyl vinyl ketone | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 100 | 12 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
Experimental Protocol: Sonogashira Coupling of Ethyl 4-iodo-3,5-difluorobenzoate with Phenylacetylene
Materials:
-
Ethyl 4-iodo-3,5-difluorobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add ethyl 4-iodo-3,5-difluorobenzoate (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4-iodo-3,5-difluorobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 80-90 |
| 2 | 4-Bromo-3,5-difluoroanisole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 60 | 16 | 75-85 |
| 3 | Methyl 4-iodo-3,5-difluorobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 10 | 85-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[3]
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 4-bromo-3,5-difluorobenzoate with Morpholine
Materials:
-
Methyl 4-bromo-3,5-difluorobenzoate
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a vial with sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add methyl 4-bromo-3,5-difluorobenzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-bromo-3,5-difluorobenzoate | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | 4-Bromo-3,5-difluoroanisole | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 3 | Ethyl 4-iodo-3,5-difluorobenzoate | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 85-95 |
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide.[1]
Experimental Protocol: Stille Coupling of Methyl 4-iodo-3,5-difluorobenzoate with Tributyl(vinyl)stannane
Materials:
-
Methyl 4-iodo-3,5-difluorobenzoate
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add methyl 4-iodo-3,5-difluorobenzoate (1.0 mmol, 1.0 equiv) and lithium chloride (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous DMF (5 mL) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and wash with aqueous potassium fluoride solution to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Stille Coupling
| Entry | Aryl Halide Derivative | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | Methyl 4-iodo-3,5-difluorobenzoate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | LiCl | DMF | 80 | 16 | 75-85 | | 2 | 4-Bromo-3,5-difluoroanisole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ | Toluene | 100 | 24 | 70-80 | | 3 | Ethyl 4-iodo-3,5-difluorobenzoate | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | CuI | NMP | 90 | 12 | 80-90 |
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-4-methoxybenzoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] 3,5-Difluoro-4-methoxybenzoic acid is a readily available building block that serves as an excellent starting point for the synthesis of novel compound libraries for biological screening. Its derivatization, primarily through the carboxylic acid handle to form amides and esters, allows for the exploration of a diverse chemical space and the potential discovery of new therapeutic agents.[1][2] Derivatives of structurally similar benzoic acids have shown promise as antimicrobial and anticancer agents, suggesting that derivatives of this compound may exhibit valuable biological activities.[3]
These application notes provide detailed protocols for the synthesis of a focused library of amide and ester derivatives of this compound and subsequent in-vitro biological screening.
Data Presentation
Table 1: Synthesis of 3,5-Difluoro-4-methoxybenzamide Derivatives
| Compound ID | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| DFMBA-A1 | Aniline | HATU | DMF | 2 | 92 |
| DFMBA-A2 | Benzylamine | HATU | DMF | 2 | 88 |
| DFMBA-A3 | Morpholine | HATU | DMF | 3 | 85 |
| DFMBA-A4 | Piperidine | HATU | DMF | 3 | 89 |
Table 2: Synthesis of 3,5-Difluoro-4-methoxybenzoate Ester Derivatives
| Compound ID | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| DFMBA-E1 | Methanol | H₂SO₄ | Methanol | 6 | 95 |
| DFMBA-E2 | Ethanol | H₂SO₄ | Ethanol | 6 | 93 |
| DFMBA-E3 | Isopropanol | H₂SO₄ | Isopropanol | 8 | 85 |
| DFMBA-E4 | Benzyl alcohol | H₂SO₄ | Toluene | 12 | 80 |
Table 3: In-Vitro Biological Activity Data (Hypothetical)
| Compound ID | MCF-7 IC₅₀ (µM) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| DFMBA-A1 | 15.2 | >128 | 64 |
| DFMBA-A2 | 25.8 | 64 | 32 |
| DFMBA-A3 | 42.1 | >128 | >128 |
| DFMBA-A4 | 38.7 | 128 | 64 |
| DFMBA-E1 | >100 | >128 | >128 |
| DFMBA-E2 | 85.3 | >128 | >128 |
| DFMBA-E3 | 92.1 | >128 | >128 |
| DFMBA-E4 | 55.6 | >128 | 128 |
| Doxorubicin | 0.8 | N/A | N/A |
| Ciprofloxacin | N/A | 0.015 | 0.5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Difluoro-4-methoxybenzamide Derivatives via HATU Coupling
This protocol describes a general method for the amide coupling of this compound with various primary and secondary amines using HATU as the coupling agent.[4][5]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the corresponding amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for the Synthesis of 3,5-Difluoro-4-methoxybenzoate Ester Derivatives via Fischer Esterification
This protocol details a classic Fischer esterification method for the synthesis of esters from this compound and various alcohols using a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (for higher boiling alcohols)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in the corresponding alcohol (20-40 eq, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise. For higher boiling alcohols like benzyl alcohol, toluene can be used as a solvent.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) or recrystallization to yield the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In-Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines a method to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4: Antibacterial Screening using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains (e.g., Escherichia coli and Staphylococcus aureus).[3]
Materials:
-
E. coli (ATCC 25922) and S. aureus (ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO (10 mg/mL stock solutions)
-
96-well plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: Experimental workflow for derivatization and biological screening.
Caption: Logical relationship of HATU-mediated amide coupling.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,5-Difluoro-4-methoxybenzoic acid. This valuable building block is often utilized in the development of novel pharmaceutical compounds. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A prevalent and effective starting material is 3,4,5-trifluorobenzoic acid. The synthesis proceeds via a nucleophilic aromatic substitution (SNA r) reaction where the fluorine atom at the C4 position is selectively replaced by a methoxy group.
Q2: Why is the reaction selective for the para-position (C4)?
A2: The carboxylate group of the benzoic acid is an electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions. Steric hindrance from the carboxylate group can disfavor substitution at the ortho positions (C2 and C6), leading to preferential substitution at the para position (C4).
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
A3: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials and reagents, incomplete reaction, side reactions, and suboptimal work-up procedures. Refer to the Troubleshooting Guide for a detailed breakdown of potential causes and solutions.
Q4: What are the expected major impurities in this synthesis?
A4: The most common impurities include unreacted 3,4,5-trifluorobenzoic acid and potentially the di-substituted product, 3,5-dimethoxy-4-fluorobenzoic acid, if the reaction conditions are too harsh or the reaction time is excessively long. Incomplete hydrolysis of a methyl ester intermediate (if formed) can also lead to impurities.
Q5: How can I best purify the final product?
A5: Recrystallization is a highly effective method for purifying this compound. A common solvent system for recrystallization is an ethanol/water mixture.
Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzoic Acid
This protocol details the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Addition of Base: Carefully add sodium methoxide (1.1 to 1.5 eq) to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm. If using a solution of sodium methoxide in methanol, add it dropwise.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium methoxide. | 1. Use freshly opened or properly stored sodium methoxide. Consider using a freshly prepared solution of sodium methoxide in methanol. |
| 2. Insufficient reaction temperature or time. | 2. Ensure the reaction is heated to the optimal temperature (80-120 °C) and monitor by TLC/HPLC until the starting material is consumed. | |
| 3. Presence of water in the reaction. | 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Formation of Multiple Products (observed by TLC/HPLC) | 1. Over-reaction leading to di-substitution. | 1. Reduce the reaction temperature or time. Use a smaller excess of sodium methoxide (e.g., 1.1 eq). |
| 2. Side reactions due to high temperatures. | 2. Lower the reaction temperature and extend the reaction time if necessary. | |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. | 1. Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| 2. Incorrect solvent system for recrystallization. | 2. Experiment with different solvent systems for recrystallization, such as ethyl acetate/hexanes or toluene. | |
| Low Yield After Recrystallization | 1. Using too much solvent for recrystallization. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. |
| 2. Product is significantly soluble in the cold recrystallization solvent. | 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Data Presentation: Optimizing Reaction Yield
The yield of this compound is sensitive to reaction conditions. The following table summarizes the impact of key parameters on the reaction yield based on literature for similar nucleophilic aromatic substitution reactions.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3,4,5-Trifluorobenzoic acid | 3,4,5-Trifluorobenzoic acid | 3,4,5-Trifluorobenzoic acid |
| Sodium Methoxide (eq) | 1.1 | 1.5 | 2.0 |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 12 | 8 | 6 |
| Approximate Yield (%) | 75-85% | 80-90% | 70-80% (with risk of di-substitution) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
Technical Support Center: Purification of Crude 3,5-Difluoro-4-methoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Difluoro-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization
Q1: My this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.
-
Solvent Selection: If the compound still does not dissolve, the chosen solvent may be unsuitable. This compound is a polar molecule. Consider solvents with moderate to high polarity. A mixed solvent system, such as ethanol/water or acetic acid/water, can be effective. The ideal solvent should fully dissolve the compound when hot but have low solubility when cold.
-
Q2: After cooling, no crystals have formed in my flask. What could be the problem?
A2: The absence of crystal formation is usually due to a non-saturated solution or supersaturation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Q3: The product has "oiled out" instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is often due to a high concentration of impurities lowering the melting point of the mixture.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.
-
Change Solvent System: If the problem persists, consider a different solvent or solvent mixture with a lower boiling point.
-
Q4: The color of my recrystallized product is off-white or yellowish. How can I remove the colored impurities?
A4: Discoloration is typically caused by the presence of colored byproducts from the synthesis.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w). Swirl the hot solution for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon before allowing the solution to cool and crystallize. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.
-
Acid-Base Extraction
Q5: I have performed an acid-base extraction, but my final yield of this compound is very low after acidification.
A5: Low yield from acid-base extraction can result from incomplete extraction into the aqueous phase or incomplete precipitation.
-
Troubleshooting Steps:
-
Ensure Complete Extraction: Repeat the extraction of the organic layer with the basic aqueous solution (e.g., sodium bicarbonate) to ensure all the acidic product has been transferred to the aqueous phase.
-
Check pH after Acidification: After adding acid to the combined aqueous layers, check the pH with litmus paper or a pH meter. The pH should be sufficiently acidic (pH < 4) to ensure complete protonation and precipitation of the benzoic acid derivative.
-
Cool the Solution: Cool the acidified aqueous solution in an ice bath to minimize the solubility of your product and maximize precipitation.
-
Column Chromatography
Q6: I am seeing poor separation of my product from impurities during column chromatography. What can I do to improve this?
A6: Poor separation can be due to an inappropriate mobile phase, improper column packing, or overloading the column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The polarity of the eluent is crucial. For silica gel chromatography of an acidic compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic compound.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.
-
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
Based on a potential synthesis from 3,5-difluoroanisole followed by Friedel-Crafts acylation and subsequent haloform reaction, or from 2,4-difluoro-3-methoxybenzoyl chloride and 3,5-dimethoxyaniline, the following impurities may be present.[1]
| Impurity Name | Chemical Structure | Potential Origin |
| 3,5-Difluoroanisole | C7H6F2O | Unreacted starting material |
| Isomeric Difluoro-methoxybenzoic acids | C8H6F2O3 | Side-products from non-regioselective reactions |
| 2,4-difluoro-3-methoxybenzoyl chloride | C8H4ClF2O2 | Unreacted starting material |
| 3,5-dimethoxyaniline | C8H11NO2 | Unreacted starting material |
Table 2: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvent/System | Rationale |
| Recrystallization | Ethanol/Water, Acetic Acid/Water, Toluene | Good solvency at high temperatures and poor solvency at low temperatures for polar benzoic acid derivatives. |
| Acid-Base Extraction | Organic Phase: Diethyl ether, Ethyl acetate; Aqueous Phase: 5% Sodium bicarbonate solution | The organic solvent dissolves the crude mixture, and the basic aqueous solution selectively extracts the acidic product. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexanes/Ethyl Acetate with 0.5% Acetic Acid | Allows for separation based on polarity. Acetic acid is added to reduce peak tailing of the acidic product. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for 2-3 minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.
-
Extraction: Add the 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The top organic layer contains neutral and basic impurities. The bottom aqueous layer contains the sodium salt of this compound.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (pH < 4). This compound will precipitate out.
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Common side reactions in the synthesis of 3,5-Difluoro-4-methoxybenzoic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Difluoro-4-methoxybenzoic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.
Issue 1: Presence of 3,5-Difluoro-4-hydroxybenzoic acid impurity in the final product.
This is one of the most common impurities and can arise from two main pathways: incomplete methylation of the starting material or demethylation of the desired product.
-
Cause A: Incomplete Methylation: The methylation of the hydroxyl group of 3,5-Difluoro-4-hydroxybenzoic acid may not go to completion.
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Cause B: Demethylation: The methoxy group of this compound can be cleaved under certain conditions, particularly acidic environments. For instance, demethylation of a similar compound, 3-fluoro-4-methoxy benzoic acid, has been reported using concentrated hydrogen bromide in acetic acid.[1]
Troubleshooting Workflow for Hydroxy Impurity
Caption: Troubleshooting workflow for the presence of hydroxy impurity.
Issue 2: Presence of the methyl ester of this compound in the final product.
This issue arises when the synthesis proceeds via the methyl ester, and the final hydrolysis step to the carboxylic acid is incomplete.
-
Cause: Incomplete Hydrolysis: The hydrolysis of the methyl ester to the carboxylic acid, typically under basic conditions, has not gone to completion.
Quantitative Data for Relevant Reactions
| Reaction | Reagents | Solvent | Temperature | Time | Yield/Outcome | Citation |
| Demethylation | Conc. HBr, Acetic Acid | - | Reflux | 34 h | 86% (of hydroxy acid) | [1] |
| Ester Hydrolysis | NaOH, H₂O | Methanol | Room Temp. | 4 h | 97% (of carboxylic acid) | [2] |
| Methylation | Dimethyl sulfate, KOH | Water | 40 °C | 3 h | High yield of methyl ester | [3] |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate [2]
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Dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in methanol.
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Add a solution of sodium hydroxide (4.0 eq) in water.
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Stir the reaction mixture at room temperature for 4 hours.
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Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
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Upon completion, remove the methanol under reduced pressure.
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Dissolve the residue in water and acidify with 1N HCl to a pH of 4.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain the carboxylic acid.
Protocol 2: Demethylation of 3-fluoro-4-methoxy benzoic acid [1]
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Mix 3-fluoro-4-methoxy benzoic acid (1.0 eq) with concentrated hydrogen bromide solution and acetic acid.
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Heat the mixture under reflux with stirring for 34 hours.
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Cool the reaction mixture with water.
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Filter the precipitated crystal.
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Recrystallize the crude product from water to obtain 3-fluoro-4-hydroxy benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound from its hydroxy precursor?
A1: The most common side reaction is incomplete methylation, leading to the presence of 3,5-Difluoro-4-hydroxybenzoic acid in your final product. To mitigate this, ensure you are using a sufficient excess of the methylating agent and optimal base and reaction time.
Q2: I see a significant amount of the starting hydroxybenzoic acid after my methylation reaction. What should I do?
A2: You can try to improve the reaction conditions by increasing the stoichiometry of your methylating agent (e.g., dimethyl sulfate) and ensuring the pH is maintained at an appropriate level (e.g., around 11.5 with KOH) throughout the addition.[3] Alternatively, you can separate the desired methoxybenzoic acid from the unreacted hydroxybenzoic acid by adjusting the pH. The acidic hydroxybenzoic acid can be selectively precipitated from a basic solution.
Q3: My final product, this compound, seems to be converting back to the hydroxy version during purification. Why is this happening?
A3: This is likely due to demethylation caused by acidic conditions during your workup or purification steps. The methoxy group on the electron-deficient aromatic ring can be susceptible to cleavage by strong acids.[1] Avoid prolonged exposure to strong acids, especially at elevated temperatures.
Q4: I am performing a hydrolysis of the methyl ester of this compound. How can I ensure the reaction goes to completion?
A4: To ensure complete hydrolysis, use a sufficient excess of a strong base like sodium hydroxide and allow for adequate reaction time.[2] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion before proceeding with the workup.
Q5: Are there any specific safety precautions I should take when working with fluorinated benzoic acid derivatives?
A5: Yes, you should always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for the specific compounds you are using.
Visualized Pathways
Main Synthetic Pathway (Methylation)
Caption: General methylation pathway for the synthesis.
Common Side Reaction (Demethylation)
Caption: Demethylation side reaction pathway.
References
Optimizing reaction conditions for the nitration of fluorinated benzoic acids
Technical Support Center: Optimizing Nitration of Fluorinated Benzoic Acids
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the electrophilic nitration of fluorinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of fluorinated benzoic acids?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[1][2][3] The electron-rich aromatic ring of the fluorinated benzoic acid then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] Finally, a weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.[6]
Q2: How do the fluorine and carboxylic acid substituents influence the position of nitration (regioselectivity)?
A2: The final substitution pattern is determined by the competing directing effects of the two groups:
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and is a meta-director.[3][7][8] It deactivates the ring, making the reaction slower than the nitration of benzene, and directs the incoming nitro group to the positions meta to itself.
-
Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-director.[4][9] While it deactivates the ring through a strong negative inductive effect, it can donate a lone pair of electrons through resonance, which preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions.
The outcome of the reaction depends on the starting isomer (2-fluoro-, 3-fluoro-, or 4-fluorobenzoic acid), as the electronic effects of the two groups either reinforce or oppose each other.
Q3: What are the standard reaction conditions for this nitration?
A3: Typically, the reaction is performed using a "mixed acid" solution of concentrated nitric acid and concentrated sulfuric acid. The fluorinated benzoic acid is often dissolved in the sulfuric acid first, and the nitric acid (or the pre-made mixed acid) is added dropwise while maintaining a low temperature, usually between 0°C and 10°C, to control the exothermic nature of the reaction.[2][10][11]
Q4: Why is strict temperature control so critical during the reaction?
A4: Temperature control is paramount for two main reasons:
-
Safety and Selectivity: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to a runaway reaction.
-
Minimizing Side Products: Higher temperatures can increase the rate of side reactions, leading to the formation of unwanted isomers and dinitrated products, which complicates purification and lowers the yield of the desired product.[2] Maintaining a low and stable temperature (e.g., below 5°C) often improves regioselectivity.[11]
Q5: What are the most common side products to expect?
A5: Besides the formation of multiple regioisomers, potential side products include dinitrated compounds if the reaction conditions are too harsh (high temperature, excess nitrating agent, or prolonged reaction time).[2] In some cases, particularly with activated rings, nitrodecarboxylation (replacement of the -COOH group with a -NO₂ group) can occur, although this is less common with deactivated benzoic acids.[12]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or No Conversion | 1. Insufficiently strong nitrating agent: The substrate is highly deactivated by both the -COOH and -F groups. 2. Temperature too low: Reaction kinetics may be too slow for highly deactivated substrates at very low temperatures. 3. Reagents are not anhydrous: Water can consume the nitronium ion and dilute the acid catalyst. | 1. Increase acid strength: Use fuming sulfuric acid (oleum) instead of concentrated H₂SO₄ to increase the concentration of the nitronium ion.[13] 2. Adjust temperature: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C) while monitoring carefully with TLC.[13] 3. Ensure anhydrous conditions: Use fresh, concentrated acids and protect the reaction from atmospheric moisture. |
| Poor Regioselectivity (Complex Mixture of Isomers) | 1. Suboptimal temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. 2. Competing directing effects: The inherent electronic properties of the starting material lead to multiple products. | 1. Maintain strict low temperature: Run the reaction at 0-5°C to favor the kinetically preferred product, which may enhance the formation of a single major isomer.[10][11] 2. Modify the substrate: Consider protecting the carboxylic acid as an ester (e.g., methyl benzoate). The directing effect of the ester is similar, but its steric bulk might influence the ortho/para ratio. |
| Formation of Dark Tar or Char | 1. Reaction temperature too high: Uncontrolled exotherm leads to decomposition. 2. Nitrating agent added too quickly: Localized "hot spots" can cause substrate degradation. 3. Contaminants in starting material: Impurities can be more susceptible to oxidation or decomposition. | 1. Improve cooling: Ensure the reaction flask is well-submerged in an efficient ice/salt bath. 2. Slow the addition rate: Add the nitrating agent dropwise with vigorous stirring to ensure rapid heat dissipation. 3. Purify starting material: Recrystallize or sublime the starting fluorobenzoic acid if its purity is questionable.[14] |
| Product Lost During Workup | 1. Product is soluble in the aqueous phase: Nitrobenzoic acids have some water solubility, especially if the quench volume is too large. 2. Incomplete precipitation: The product may not fully crash out of the solution upon quenching. | 1. Saturate the aqueous phase: Add NaCl (brine) to the quench solution to decrease the product's solubility (salting out). 2. Extract with organic solvent: After quenching, perform several extractions with a suitable solvent like ethyl acetate or dichloromethane. 3. Ensure thorough cooling: Chill the quenched mixture in an ice bath for at least 30 minutes before filtration to maximize precipitation. |
Data Presentation
Table 1: Summary of Substituent Directing Effects
| Substituent | Electronic Effect | Ring Activity | Directing Influence |
| -COOH | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta |
| -F | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |
Table 2: Predicted Major Regioisomers in the Mononitration of Fluorobenzoic Acids
This table is based on the established principles of electrophilic aromatic substitution. The positions are numbered starting from the carboxylic acid group as position 1.
| Starting Material | Predicted Major Product(s) | Rationale |
| 2-Fluorobenzoic Acid | 5-Nitro-2-fluorobenzoic acid | The -F directs ortho/para (to positions 3 and 5), and the -COOH directs meta (to position 5). Both groups reinforce substitution at position 5. Position 3 is sterically hindered. |
| 3-Fluorobenzoic Acid | 5-Nitro-3-fluorobenzoic acid & 2-Nitro-3-fluorobenzoic acid | The -F directs ortho/para (to positions 2, 4, 6), and the -COOH directs meta (to position 5). Position 5 is activated by the fluorine's para effect. Positions 2 and 6 are activated by the fluorine's ortho effect but may have some steric hindrance. A mixture is likely. |
| 4-Fluorobenzoic Acid | 3-Nitro-4-fluorobenzoic acid | The -F directs ortho (to position 3), and the -COOH directs meta (to position 3). Both groups strongly reinforce substitution at position 3. |
Experimental Protocols
General Protocol for Nitration of 4-Fluorobenzoic Acid
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
4-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a large ice/salt bath on a magnetic stir plate.
-
Dissolution: To the flask, add concentrated H₂SO₄ (e.g., 25 mL). Begin stirring and allow the acid to cool to below 5°C.
-
Substrate Addition: Slowly and portion-wise, add 4-fluorobenzoic acid (e.g., 5.0 g) to the cold sulfuric acid. Stir until all the solid has dissolved, ensuring the temperature remains below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker or small flask cooled in an ice bath, carefully and slowly add concentrated HNO₃ (e.g., 2.5 mL) to concentrated H₂SO₄ (e.g., 2.5 mL).
-
Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the fluorobenzoic acid over 30-45 minutes. The internal temperature of the reaction must be maintained below 5°C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.
-
Monitoring: (Optional) Check the reaction's progress by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).
-
Quenching: In a large beaker (1 L), prepare a slurry of crushed ice and water (approx. 200 g ice in 200 mL water). While stirring the slurry vigorously, slowly and carefully pour the reaction mixture into it.
-
Precipitation: A white or pale-yellow solid should precipitate. Continue stirring the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the nitration of fluorinated benzoic acids.
Caption: Troubleshooting logic diagram for addressing low reaction yield.
Caption: Decision pathway for predicting regioselectivity based on substituent effects.
References
- 1. youtube.com [youtube.com]
- 2. fvs.com.py [fvs.com.py]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 8. benchchem.com [benchchem.com]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. researchgate.net [researchgate.net]
- 13. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid
Welcome to the technical support center for the large-scale synthesis of 3,5-Difluoro-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around controlling the regioselectivity of the fluorination, managing potential side reactions, ensuring consistent product quality, and developing efficient purification methods. The introduction of two fluorine atoms onto the aromatic ring can be particularly challenging, often requiring harsh reaction conditions that can lead to the formation of impurities.
Q2: What are the common synthetic routes for fluorinated benzoic acids?
A2: Common industrial synthesis routes for fluorinated benzoic acids include nucleophilic aromatic substitution reactions on activated precursors, diazotization followed by fluorination (Balz-Schiemann reaction or variations), and direct C-H fluorination. For this compound, a likely route would involve the fluorination of a suitably substituted methoxybenzoic acid derivative.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include the handling of corrosive and toxic fluorinating agents, management of exothermic reactions, and the potential for pressure buildup in closed systems. Appropriate personal protective equipment (PPE), well-ventilated work areas, and robust temperature control are essential.
Troubleshooting Guides
Low Yield
Problem: The yield of this compound is consistently lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion. - Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions. |
| Suboptimal Reaction Conditions | - Re-evaluate the stoichiometry of your reagents. An excess of the fluorinating agent may be necessary, but can also lead to byproducts. - Experiment with different solvents to improve the solubility of reactants and intermediates. |
| Product Loss During Workup | - Ensure the pH is optimized for the precipitation of the product during acidification. - Use minimal amounts of cold solvent for washing the filtered product to prevent it from redissolving. |
| Degradation of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture. - Analyze for potential degradation pathways and adjust conditions (e.g., temperature, pH) to minimize them. |
Impure Product
Problem: The final product is contaminated with impurities, as indicated by analytical techniques (e.g., NMR, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Incompletely Reacted Starting Material | - Improve reaction completion by adjusting reaction time, temperature, or reagent stoichiometry. - Employ a purification strategy that effectively separates the starting material from the product, such as recrystallization or column chromatography. |
| Formation of Isomeric Byproducts | - Optimize the regioselectivity of the fluorination by carefully controlling the reaction temperature and the rate of reagent addition. - Investigate the use of directing groups on the starting material to favor the formation of the desired 3,5-difluoro isomer. |
| Over-fluorination or Other Side Reactions | - Use a less reactive fluorinating agent or milder reaction conditions. - Precisely control the stoichiometry of the fluorinating agent to minimize the formation of tri- or tetra-fluorinated species. |
| Residual Solvents or Reagents | - Ensure the product is thoroughly dried under vacuum to remove residual organic solvents. - Implement an appropriate washing procedure during workup to remove any unreacted reagents or inorganic salts. |
Discoloration of Final Product
Problem: The isolated this compound is off-white or colored.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxidized Impurities | - Treat a solution of the crude product with activated carbon to adsorb colored impurities. - Ensure that the workup and purification steps are performed promptly to minimize air oxidation of any sensitive intermediates. |
| Formation of Conjugated Byproducts | - Analyze the impurity profile to identify the colored species. - Adjust reaction conditions to disfavor the formation of these byproducts. |
| Contamination from Reaction Vessel | - Ensure all glassware and reaction vessels are scrupulously clean before use. |
Experimental Protocols
General Protocol for the Synthesis of a Fluorinated Benzoic Acid Derivative (Illustrative Example)
This protocol is a general illustration for the synthesis of a fluorinated benzoic acid and should be adapted and optimized for the specific synthesis of this compound.
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Reaction Setup: In a clean, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the starting methoxybenzoic acid derivative in a suitable anhydrous solvent under an inert atmosphere.
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Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
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Reagent Addition: Slowly add the fluorinating agent, dissolved in a suitable solvent, to the reaction mixture via the addition funnel, maintaining the desired temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution).
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Workup:
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If the product precipitates, filter the solid and wash with cold water and a minimal amount of cold organic solvent.
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If the product remains in solution, perform a liquid-liquid extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.
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Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Troubleshooting low conversion rates in 3,5-Difluoro-4-methoxybenzoic acid reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3,5-Difluoro-4-methoxybenzoic acid, a key intermediate for researchers in drug development and materials science. The following sections detail potential synthetic pathways, address frequently asked questions regarding low conversion rates, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that can lead to low conversion rates and impurities in the synthesis of this compound. Two primary synthetic routes are considered:
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Route 1: Nucleophilic Aromatic Substitution (SNAr) starting from 3,4,5-Trifluorobenzoic acid.
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Route 2: Formylation of 2,6-Difluoroanisole followed by oxidation.
Troubleshooting: Route 1 - Nucleophilic Aromatic Substitution
Question 1: The reaction of 3,4,5-Trifluorobenzoic acid with sodium methoxide is resulting in a low yield of the desired product. What are the potential causes?
Answer: Low yields in this SNAr reaction can stem from several factors related to reagent purity, reaction conditions, and side reactions.
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Incomplete Reaction: The reaction may not have reached completion. Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Suboptimal Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting material or product, potentially through decarboxylation. Precise temperature control is critical.
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Moisture Contamination: Sodium methoxide is highly sensitive to moisture. The presence of water in the solvent or on the glassware can consume the methoxide, reducing its effective concentration and hindering the reaction. Ensure all glassware is thoroughly dried and use an anhydrous solvent.
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Side Reactions: Besides the desired substitution at the 4-position, substitution at other positions, though less likely due to electronic effects, can occur. Over-reaction to form a dimethoxy product is also a possibility if the reaction conditions are too harsh.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 80-100 °C | < 80°C: Incomplete reaction. > 100°C: Potential for side reactions and decomposition. |
| Reaction Time | 4-8 hours | Too short: Incomplete conversion. Too long: Increased chance of side products. |
| Solvent | Anhydrous DMF or DMSO | Presence of water will consume sodium methoxide. |
| Sodium Methoxide | 1.1 - 1.5 equivalents | < 1.1 eq: Incomplete reaction. > 1.5 eq: Increased risk of di-substitution. |
Question 2: My final product from the SNAr route is impure, showing multiple spots on TLC. What are the likely impurities?
Answer: Common impurities include unreacted starting material (3,4,5-trifluorobenzoic acid), and potentially regioisomers or di-substituted products. Careful purification is necessary.
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Purification Strategy: The acidic nature of the product allows for an effective acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (like sodium bicarbonate) will move the desired product into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified this compound. Recrystallization from a suitable solvent system, such as ethanol/water, can further enhance purity.
Troubleshooting: Route 2 - Formylation and Oxidation
Question 3: The Vilsmeier-Haack formylation of 2,6-Difluoroanisole is giving a low yield of 3,5-Difluoro-4-methoxybenzaldehyde. What could be the problem?
Answer: The Vilsmeier-Haack reaction is sensitive to the reactivity of the aromatic substrate and the reaction conditions.
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Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from a formamide (like DMF) and a chlorinating agent (like POCl₃), must be prepared correctly. Ensure the reagents are of good quality and the reaction is performed under anhydrous conditions.
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Substrate Reactivity: While the methoxy group is activating, the two fluoro groups are deactivating. This can make the aromatic ring less nucleophilic and slow down the reaction. Higher temperatures or longer reaction times may be necessary.
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Steric Hindrance: The formylation should occur at the para position to the methoxy group due to steric hindrance from the ortho fluoro groups. However, if the reaction is not selective, a mixture of isomers could result, lowering the yield of the desired product.
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Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Incomplete hydrolysis will result in a lower yield of the final aldehyde. Ensure the aqueous workup is performed correctly.
Question 4: The oxidation of 3,5-Difluoro-4-methoxybenzaldehyde to the carboxylic acid is incomplete. How can I improve the conversion?
Answer: Incomplete oxidation is a common issue and can often be resolved by optimizing the choice of oxidant and reaction conditions.
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Oxidant Strength: If using a milder oxidant, it may not be strong enough for complete conversion. Consider using a more robust oxidation system like the Pinnick oxidation, which is known for its high efficiency and tolerance of various functional groups.
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Insufficient Oxidant: Ensure that the stoichiometry of the oxidizing agent is correct. A slight excess of the oxidant is often used to drive the reaction to completion.
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Reaction Time and Temperature: The oxidation may require longer reaction times or gentle heating to go to completion. Monitor the disappearance of the starting aldehyde by TLC.
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pH Control (Pinnick Oxidation): The Pinnick oxidation is sensitive to pH. The use of a buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), is crucial to maintain the optimal pH for the reaction to proceed efficiently.[1]
| Oxidation Method | Key Parameters | Troubleshooting Tips |
| Potassium Permanganate (KMnO₄) | Temperature, Reaction Time | Can be a strong oxidant, but over-oxidation is a risk. Control temperature carefully. Ensure sufficient reaction time for full conversion. |
| Pinnick Oxidation (NaClO₂) | pH, Scavenger | Maintain a weakly acidic pH with a buffer. Use a scavenger like 2-methyl-2-butene to quench the hypochlorous acid byproduct which can cause side reactions.[2][3][4][5] |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution
Protocol 1: Synthesis of this compound from 3,4,5-Trifluorobenzoic acid
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Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1 equivalent).
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Solvent and Base: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium methoxide (1.2 equivalents) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to 90°C and stir for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Route 2: Formylation and Oxidation
Protocol 2: Vilsmeier-Haack Formylation of 2,6-Difluoroanisole
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.
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Addition of Substrate: To the prepared Vilsmeier reagent, add 2,6-difluoroanisole (1 equivalent) dropwise at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.
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Hydrolysis: Cool the reaction mixture to 0°C and slowly pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate to adjust the pH to ~6.
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Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 3,5-difluoro-4-methoxybenzaldehyde by column chromatography on silica gel.
Protocol 3: Pinnick Oxidation of 3,5-Difluoro-4-methoxybenzaldehyde
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Setup and Reagents: In a round-bottom flask, dissolve 3,5-difluoro-4-methoxybenzaldehyde (1 equivalent) in tert-butanol. Add 2-methyl-2-butene (5 equivalents) as a scavenger.
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Aqueous Solution: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.
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Reaction: Add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature. Stir the mixture vigorously for 4-6 hours.
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Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
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Extraction and Purification: Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization.
Visualizing the Process
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low conversion rates.
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
References
Column chromatography purification protocol for 3,5-Difluoro-4-methoxybenzoic acid esters
This technical support center provides detailed protocols and troubleshooting guidance for the purification of 3,5-Difluoro-4-methoxybenzoic acid esters by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound esters?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of these esters. For challenging separations, or if the standard silica gel does not provide adequate resolution, fluorinated stationary phases can offer alternative selectivity and may improve the separation of fluorinated compounds.[1][2] Pentafluorophenyl (PFP) phases, in particular, can provide unique interactions beyond simple hydrophobicity, such as π-π and dipole-dipole interactions, which can be beneficial for separating aromatic and halogenated compounds.[3][4][5]
Q2: Which mobile phase system is best for eluting this compound esters?
A2: A common mobile phase system for compounds of moderate polarity, such as these esters, is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific ester and the impurities present. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q3: What is the ideal Rf value for my target ester on a TLC plate before starting column chromatography?
A3: For the best separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[6][7] An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and excessive solvent usage).[7]
Q4: How can I remove unreacted this compound from my ester product?
A4: Unreacted carboxylic acid can often be removed with an aqueous wash of a mild base, such as saturated sodium bicarbonate solution, during the reaction workup.[8] However, if it persists, it will have a very low Rf value on silica gel TLC compared to the ester and will likely stick to the baseline or the top of the column when using a hexane/ethyl acetate eluent.[8] If the acid is causing streaking or poor separation of other components, adding a small amount of a volatile acid (like acetic acid) to the mobile phase can sometimes help, but this is less common for ester purification. A better approach for stubborn cases might be to use a basic wash prior to chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of a methyl ester of this compound. It should be optimized for other esters and for different scales.
1. Preparation of the Slurry:
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For a crude sample of approximately 500 mg, weigh out 25-30 g of silica gel (a 1:50 to 1:60 ratio of crude material to silica is a good starting point).
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In a beaker, create a slurry of the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
2. Packing the Column:
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Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
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Add a protective layer of sand on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
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Dissolve the crude this compound ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble materials, use a "dry loading" technique: dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.
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Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
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Begin elution with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
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Collect fractions in test tubes or vials.
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Monitor the elution process by TLC analysis of the collected fractions.
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If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). This is known as a step-gradient elution.
5. Combining and Concentrating Fractions:
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Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to yield the purified this compound ester.
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate | Gradient or isocratic elution. |
| Target Rf | 0.2 - 0.4 | Provides good separation.[6][7] |
| Sample to Silica Ratio | 1:50 to 1:60 (w/w) | Can be adjusted based on separation difficulty. |
| Elution Mode | Isocratic or Step-Gradient | A step-gradient is often used to speed up elution after the main product has been collected. |
Table 2: Example Solvent Systems for Different Esters (Hypothetical)
| Ester | Expected Polarity | Starting Mobile Phase (Hexane:Ethyl Acetate) |
| Methyl Ester | Higher | 90:10 to 85:15 |
| Ethyl Ester | 90:10 to 85:15 | |
| tert-Butyl Ester | Lower | 95:5 to 90:10 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product elutes too quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Product elutes too slowly or not at all (Low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. Ensure the compound is stable on silica. |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system. Column overloading. | Re-optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities. Reduce the amount of crude material loaded onto the column. |
| Streaking of Spots on TLC/Column | Sample is too concentrated. Presence of highly polar impurities (e.g., residual acid). Compound degradation on silica. | Dilute the sample before loading. Pre-treat the crude material with a basic wash to remove acidic impurities.[8] Consider using a different stationary phase or adding a modifier to the eluent (less common for esters). |
| Cracked or Channeled Silica Bed | Improper column packing. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. |
| Low Recovery of Product | Compound is irreversibly adsorbed onto the silica. Product is volatile and lost during solvent removal. | Use a more polar eluent to wash the column at the end. Be cautious with heating during rotary evaporation. |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
Technical Support Center: Purification of 3,5-Difluoro-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 3,5-Difluoro-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common laboratory synthesis involves the nucleophilic substitution of a fluorine atom with a methoxy group from a polyfluorinated precursor, such as 3,4,5-trifluorobenzoic acid. Based on this, common impurities may include:
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Unreacted Starting Materials: Residual 3,4,5-trifluorobenzoic acid.
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Intermediates: If the synthesis involves the saponification of an ester, the corresponding methyl or ethyl ester of this compound could be present.
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Isomeric Byproducts: Although less common due to directing effects, isomers with the methoxy group at a different position might be formed in small quantities.
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Demethylated Impurities: Harsh reaction conditions could potentially lead to the cleavage of the methoxy group, resulting in a hydroxyl impurity.
Q2: What is the recommended purity for this compound for use in drug development?
A2: For applications in drug development and as an active pharmaceutical ingredient (API) intermediate, a purity of 98% or higher is generally recommended.[1] The specific required purity will depend on the subsequent synthetic steps and the final application.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for a thorough purity assessment.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective method for separating and quantifying organic impurities.
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Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide molecular weight information, which is invaluable for identifying unknown impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and can also be used for quantitative analysis to determine purity against a known standard.
Troubleshooting Guides
This section provides solutions to specific problems that you may encounter during the purification of this compound.
Issue 1: The final product has a low melting point and a broad melting range.
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Potential Cause: Presence of significant impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.
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Troubleshooting Steps:
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Assess Purity: Use HPLC or NMR to identify and quantify the impurities.
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Repeat Purification: If the purity is below the desired level, a second purification step is necessary. For example, if recrystallization was performed, a subsequent chromatographic purification might be required.
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Thorough Drying: Ensure the product is completely free of residual solvent, as this can also lower the melting point. Drying under high vacuum is recommended.
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Issue 2: The product "oils out" during recrystallization instead of forming crystals.
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Potential Cause 1: High concentration of impurities. This can significantly lower the melting point of the mixture, causing it to separate as a liquid.
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Troubleshooting Steps:
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Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
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Change Solvent System: If the issue persists, the chosen solvent may not be suitable. A different solvent or a mixed solvent system should be tested.
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Potential Cause 2: The cooling rate is too fast.
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Troubleshooting Steps:
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Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
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Issue 3: The recrystallized product is discolored (e.g., yellowish or brownish).
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Potential Cause: Presence of colored impurities, which can arise from side reactions or the oxidation of phenolic impurities.
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Troubleshooting Steps:
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Activated Carbon Treatment: Before the hot filtration step of recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.
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Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. This should be done quickly to prevent premature crystallization of the product.
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Issue 4: Low recovery after recrystallization.
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Potential Cause 1: The product is too soluble in the recrystallization solvent at low temperatures.
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Troubleshooting Steps:
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Optimize Solvent: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can often provide the desired solubility profile.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Potential Cause 2: Premature crystallization during hot filtration.
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Troubleshooting Steps:
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Preheat Funnel and Flask: Ensure that the filtration apparatus (funnel and receiving flask) is preheated to prevent the solution from cooling and crystallizing prematurely.
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Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | 98-99.5% | Scalable, cost-effective, good for removing major impurities. | Can have lower recovery, may not remove impurities with similar solubility. |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | >95% (often used as a pre-purification step) | Good for removing neutral and basic impurities. | May not be effective for removing other acidic impurities. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | >99.5% | High resolution, effective for removing closely related impurities. | Less scalable, more time-consuming, requires more solvent. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
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If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 5-10 minutes.
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Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal into a clean, pre-warmed Erlenmeyer flask.
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Heat the filtrate to a gentle boil and add hot deionized water dropwise until the solution becomes faintly cloudy, indicating saturation.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation and Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or Formic acid (for mobile phase acidification)
Chromatographic Conditions (Example):
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
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Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas the solutions before use.
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Standard Solution Preparation: Accurately prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., acetonitrile/water). Prepare a series of working standards by diluting the stock solution.
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Sample Preparation: Accurately weigh the purified this compound sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.
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Analysis: Equilibrate the HPLC column with the initial mobile phase conditions. Inject the standard and sample solutions.
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Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
References
Stability issues of 3,5-Difluoro-4-methoxybenzoic acid under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Difluoro-4-methoxybenzoic acid under common reaction conditions.
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 319-60-8 | N/A |
| Molecular Formula | C₈H₆F₂O₃ | |
| Molecular Weight | 188.13 g/mol | |
| Melting Point | 164-166 °C | N/A |
| pKa (Predicted) | 3.79 ± 0.10 | N/A |
| Appearance | White to yellow crystalline powder | N/A |
| Storage | 2-8°C under inert gas (e.g., Nitrogen) |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during synthesis?
A1: The main potential stability issues are decarboxylation at elevated temperatures and demethylation of the methoxy group under strongly acidic or Lewis acidic conditions. While generally stable, these side reactions can occur under forcing conditions.
Q2: At what temperature does this compound start to decarboxylate?
Q3: Is the methoxy group on this compound labile?
A3: The methoxy group can be susceptible to cleavage (demethylation) under certain conditions. Strong acids, particularly Lewis acids like aluminum chloride, are known to demethylate methoxybenzoic acid derivatives.[2] Standard acidic conditions used for reactions like Fischer esterification with catalytic sulfuric acid are generally not harsh enough to cause significant demethylation, but prolonged reaction times at high temperatures should be monitored.
Q4: Are there any known incompatibilities with common reagents?
A4: There are no widely reported incompatibilities with common reagents used in standard organic synthesis. However, caution should be exercised when using strong Lewis acids due to the risk of demethylation. When performing reactions, it is always good practice to start with small-scale trials to identify any unforeseen issues.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a common application for this compound. Below are potential issues and troubleshooting strategies.
Issue 1: Low Yield of Amide Product
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Potential Cause 1: Incomplete Activation of the Carboxylic Acid.
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Solution: Ensure your coupling reagents are fresh and used in the correct stoichiometry. For sterically hindered amines, consider using a more powerful coupling reagent like HATU or COMU. Standard reagents like EDC/HOBt are often sufficient for less hindered amines.
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Potential Cause 2: Poor Nucleophilicity of the Amine.
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Solution: Increase the reaction temperature moderately (e.g., to 40-50°C) to enhance the reaction rate. Ensure the reaction is run in an appropriate solvent, typically a polar aprotic solvent like DMF or DCM.[3]
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Potential Cause 3: Side Reactions.
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Solution: The formation of byproducts can consume starting material. Common side reactions in peptide coupling include racemization and guanidinylation of the amine if a uronium-based coupling reagent is used without proper precautions. Using an additive like HOBt can help suppress some side reactions.[4]
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Issue 2: Formation of an Unknown Impurity
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Potential Cause: Decomposition of Starting Material or Product.
-
Solution: If the reaction is run at elevated temperatures, consider the possibility of decarboxylation of the starting material or demethylation. Analyze the crude reaction mixture by LC-MS to identify the mass of the impurity. A mass corresponding to the loss of CO₂ (decarboxylation) or CH₂ (from the methoxy group) would suggest these degradation pathways. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Esterification Reactions
Fischer esterification is a common method to convert this compound to its corresponding ester.
Issue 1: Incomplete Esterification
-
Potential Cause 1: Equilibrium Not Shifted Towards Products.
-
Solution: Esterification is an equilibrium process. To drive the reaction to completion, use a large excess of the alcohol, which can also serve as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus, particularly for less volatile alcohols.[5]
-
-
Potential Cause 2: Insufficient Catalyst.
-
Solution: Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used. For a typical lab-scale reaction, a few drops of concentrated sulfuric acid are usually sufficient.[5]
-
Issue 2: Product is Difficult to Purify
-
Potential Cause: Presence of Unreacted Starting Material.
-
Solution: Unreacted this compound can be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the work-up. The ester product will remain in the organic layer, while the deprotonated carboxylic acid will move to the aqueous layer.[5]
-
Experimental Protocols
Below are general experimental protocols for common reactions involving this compound.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling with a variety of primary and secondary amines.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification with Methanol
This protocol describes the synthesis of methyl 3,5-difluoro-4-methoxybenzoate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by recrystallization or column chromatography if necessary.[6]
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-methoxybenzoic acid, a fluorinated aromatic compound of interest in medicinal chemistry. By comparing its predicted spectral data with the experimental data of structurally related analogs—4-methoxybenzoic acid, 1,3-difluorobenzene, and benzoic acid—we can gain a deeper understanding of the influence of its specific substitution pattern on the NMR spectra.
Comparison of NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its structural analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2, H-6 | ~7.75 | Doublet | ~8.0 |
| -OCH₃ | ~3.95 | Singlet | - | |
| -COOH | ~13.0 | Singlet | - | |
| 4-Methoxybenzoic acid (Experimental) [1] | H-2, H-6 | 7.93 | Doublet | 8.8 |
| H-3, H-5 | 7.04 | Doublet | 8.8 | |
| -OCH₃ | 3.84 | Singlet | - | |
| -COOH | 12.7 | Singlet | - | |
| 1,3-Difluorobenzene (Experimental) [2] | H-2 | 6.85-6.75 | Multiplet | - |
| H-4, H-6 | 6.85-6.75 | Multiplet | - | |
| H-5 | 7.35-7.25 | Multiplet | - | |
| Benzoic acid (Experimental) [3] | H-2, H-6 | 8.20 | Doublet | 7.2 |
| H-3, H-5 | 7.50-7.60 | Multiplet | - | |
| H-4 | 7.68 | Triplet | 7.4 | |
| -COOH | 11.67 | Singlet | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~125.0 |
| C-2, C-6 | ~112.0 (d, J ≈ 15 Hz) | |
| C-3, C-5 | ~158.0 (d, J ≈ 250 Hz) | |
| C-4 | ~145.0 | |
| -OCH₃ | ~62.0 | |
| -COOH | ~168.0 | |
| 4-Methoxybenzoic acid (Experimental) [4] | C-1 | 123.7 |
| C-2, C-6 | 131.8 | |
| C-3, C-5 | 113.8 | |
| C-4 | 163.5 | |
| -OCH₃ | 55.4 | |
| -COOH | 167.3 | |
| 1,3-Difluorobenzene (Experimental) [5] | C-1, C-3 | 163.0 (dd, J ≈ 245, 13 Hz) |
| C-2 | 103.0 (t, J ≈ 25 Hz) | |
| C-4, C-6 | 110.0 (dd, J ≈ 21, 7 Hz) | |
| C-5 | 130.5 (t, J ≈ 10 Hz) | |
| Benzoic acid (Experimental) [6] | C-1 | 129.4 |
| C-2, C-6 | 130.3 | |
| C-3, C-5 | 128.5 | |
| C-4 | 133.9 | |
| -COOH | 172.6 |
Experimental Protocol
A general protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic carboxylic acids is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is commonly employed to simplify the spectrum to singlets for each unique carbon atom.
3. Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16 (or more for dilute samples)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~2-4 seconds
-
-
¹³C NMR:
-
Spectral Width: ~240 ppm
-
Number of Scans: 128 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with key atoms labeled for correlation with the NMR data.
Caption: Structure of this compound with atom numbering.
Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons (H-2 and H-6) are chemically equivalent and are expected to appear as a doublet due to coupling with the adjacent fluorine atoms. The methoxy protons will appear as a singlet, and the acidic proton of the carboxylic acid will also be a singlet, typically broad and downfield.
In the ¹³C NMR spectrum, the presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond coupling constant and will be shifted significantly downfield. The adjacent carbons (C-2, C-4, and C-6) will show smaller two- and three-bond C-F couplings.
By comparing these predicted values with the experimental data of the analogs, we can observe the following trends:
-
Fluorine Substitution: The strong electron-withdrawing nature of fluorine causes a downfield shift of the directly attached carbons and an upfield shift of the ortho and para carbons in 1,3-difluorobenzene compared to benzoic acid. A similar effect is anticipated for this compound.
-
Methoxy Group: The electron-donating methoxy group in 4-methoxybenzoic acid causes an upfield shift of the ortho (C-3, C-5) and para (C-1) carbons compared to benzoic acid. In this compound, this effect will be counteracted by the fluorine atoms.
-
Carboxylic Acid Group: The carboxylic acid group is electron-withdrawing and causes a downfield shift of the attached carbon (C-1) and the ortho protons (H-2, H-6) in benzoic acid.
This comparative analysis provides a valuable framework for interpreting the experimental NMR spectra of this compound and other similarly substituted aromatic compounds, aiding in the rapid and accurate confirmation of their chemical structures.
References
- 1. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 5. 1,3-Difluorobenzene (372-18-9) 13C NMR [m.chemicalbook.com]
- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 3,5-Difluoro-4-methoxybenzoic Acid and 3,5-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-Difluoro-4-methoxybenzoic acid and 3,5-dichlorobenzoic acid. The analysis is supported by physicochemical data and established principles of organic chemistry, offering insights for synthetic route design and drug development.
Introduction and Physicochemical Properties
Both this compound and 3,5-dichlorobenzoic acid are substituted benzoic acid derivatives valuable as building blocks in medicinal chemistry and materials science. Their reactivity is primarily dictated by the electronic effects of their respective substituents on the carboxylic acid moiety and the aromatic ring.
The electron-withdrawing nature of the halogen atoms in both molecules enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid. However, the interplay of inductive and resonance effects from the fluorine, chlorine, and methoxy groups leads to distinct differences in their chemical behavior.
Table 1: Physicochemical Properties
| Property | This compound | 3,5-dichlorobenzoic acid |
| CAS Number | 319-60-8 | 51-36-5 |
| Molecular Formula | C₈H₆F₂O₃ | C₇H₄Cl₂O₂ |
| Molecular Weight | 188.13 g/mol | 191.01 g/mol |
| Appearance | Crystalline powder | White to almost white powder |
| Predicted pKa | 3.79 ± 0.10[1] | 3.46 ± 0.10[2][3] |
Analysis of Electronic Effects and Acidity
The reactivity of a substituted benzoic acid is profoundly influenced by the electronic properties of its substituents. These effects are twofold: the inductive effect (-I), which is the withdrawal of electron density through the sigma bonds, and the resonance effect (+R or +M), which involves the donation of electron density through pi-system conjugation.
-
3,5-dichlorobenzoic acid : The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I). Due to their meta position relative to the carboxyl group, their resonance effect is minimal. This strong -I effect significantly stabilizes the carboxylate anion conjugate base, thereby increasing the acidity of the molecule. This is reflected in its lower predicted pKa of 3.46, making it a stronger acid than this compound.[2][3]
-
This compound : This molecule presents a more complex interplay of electronic effects.
-
Fluorine atoms : The two fluorine atoms at the meta positions also exert a powerful -I effect.
-
Methoxy group : The methoxy group at the para position is electron-donating via a strong resonance effect (+R) but is weakly electron-withdrawing through induction (-I). The strong +R effect of the methoxy group counteracts the -I effects of the fluorine atoms to some extent, leading to a slightly higher predicted pKa of 3.79 and thus, lower acidity compared to its dichloro counterpart.[1]
-
The Hammett substituent constants (σ) quantify these electronic effects. For the meta position, both -Cl (σ_meta = +0.373) and -F (σ_meta = +0.337) have positive values, indicating electron withdrawal and an acid-strengthening effect. The para-methoxy group has a negative constant (σ_para = -0.268), indicating its electron-donating character which reduces acidity. The cumulative effect of two strong -I substituents in 3,5-dichlorobenzoic acid results in its greater overall acidity.
Figure 1. Logical diagram of substituent electronic effects on the acidity of the two benzoic acids.
Comparative Reactivity
Reactivity of the Carboxylic Acid Group (Esterification & Amidation)
Reactions such as Fischer esterification and amidation involve the nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is enhanced by increasing the electrophilicity of this carbon.
-
3,5-dichlorobenzoic acid : The strong combined -I effect of the two chlorine atoms withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, 3,5-dichlorobenzoic acid is expected to be more reactive in esterification and amidation reactions.
-
This compound : The electron-donating resonance effect of the para-methoxy group partially counteracts the inductive withdrawal by the fluorine atoms. This leads to a less electrophilic carbonyl carbon compared to the dichloro analogue, suggesting a comparatively lower reactivity in these reactions.
Table 2: Predicted Relative Reactivity in Esterification
| Compound | Key Electronic Effect | Predicted Electrophilicity of Carbonyl Carbon | Predicted Relative Reaction Rate |
| 3,5-dichlorobenzoic acid | Dominant inductive withdrawal (-I) from two meta-Cl | Higher | Faster |
| This compound | Competing -I (F) and +R (OCH₃) effects | Lower | Slower |
| Note: This table is based on theoretical predictions from electronic effects, as direct comparative kinetic data is not readily available in the literature. |
Reactivity of the Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups.
-
This compound : This compound is well-suited for SNAr reactions. The two fluorine atoms are excellent leaving groups for this type of reaction and strongly activate the ring towards nucleophilic attack. The positions ortho to the fluorine atoms (positions 2 and 6) are activated. The presence of the carboxyl and methoxy groups further influences the regioselectivity. It is highly likely to undergo SNAr .
-
3,5-dichlorobenzoic acid : While chlorine can also be a leaving group in SNAr reactions, fluorine is generally superior. The C-F bond is more polarized, making the ipso-carbon more electrophilic, and the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Therefore, 3,5-dichlorobenzoic acid is expected to be significantly less reactive towards SNAr compared to its difluoro counterpart.
Experimental Protocols
The following are representative protocols for common reactions involving substituted benzoic acids. These can be adapted for the specific compounds discussed.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes a general method for the acid-catalyzed esterification of a substituted benzoic acid with methanol.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, ~20-40 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, add the substituted benzoic acid (1.0 eq) and anhydrous methanol (20-40 eq).
-
While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography on silica gel.
Figure 2. General experimental workflow for Fischer Esterification.
Protocol 2: Amidation via Acyl Chloride
This protocol describes a two-step method for forming an amide, which is often higher yielding than direct condensation.
Materials:
-
3,5-dichlorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (~2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF)
-
Desired amine (e.g., Aniline, 1.0 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.1 eq)
Procedure: Step A: Formation of the Acyl Chloride
-
To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3,5-dichlorobenzoyl chloride is typically used immediately in the next step.
Step B: Amide Coupling
-
Dissolve the desired amine (1.0 eq) and a base (1.1 eq) in anhydrous DCM in a separate flask and cool to 0 °C.
-
Dissolve the crude 3,5-dichlorobenzoyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the mixture into water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Conclusion
The reactivity profiles of this compound and 3,5-dichlorobenzoic acid are distinct and complementary, making them suitable for different synthetic applications.
-
3,5-dichlorobenzoic acid is the more acidic of the two compounds. Its strongly electron-deficient carboxyl group makes it more reactive towards nucleophilic acyl substitution reactions like esterification and amidation .
-
This compound , while a weaker acid, possesses two fluorine atoms that strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) , a reaction pathway where the dichloro analogue is significantly less reactive.
The choice between these two reagents should be guided by the desired transformation: for reactions centered on the carboxylic acid, 3,5-dichlorobenzoic acid is predicted to be more efficient, whereas for modifications to the aromatic ring via SNAr, this compound is the superior substrate.
References
A Comparative Guide to the LC-MS/MS Analysis of 3,5-Difluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of drug candidates and their metabolites is paramount in pharmaceutical development. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the characterization of 3,5-Difluoro-4-methoxybenzoic acid and its derivatives against alternative analytical techniques. The information presented is supported by experimental data from scientific literature to aid in selecting the most appropriate method for your research needs.
Introduction
This compound and its derivatives represent a class of compounds with significant interest in drug discovery. Their analysis requires robust and sensitive methods to understand their pharmacokinetic and pharmacodynamic profiles. LC-MS/MS has emerged as a primary tool for bioanalysis due to its high sensitivity and selectivity.[1][2] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages and limitations.[3][4][5]
Methodology Comparison: Performance and Protocols
This section details the experimental protocols and performance metrics of LC-MS/MS and its alternatives for the analysis of fluorinated benzoic acid derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[6]
Experimental Protocol:
A typical LC-MS/MS method for the analysis of fluorinated benzoic acids in biological samples like plasma involves the following steps:
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.[7] To 100 µL of plasma, 300 µL of ice-cold acetonitrile is added to precipitate proteins. The sample is vortexed and then centrifuged. The resulting supernatant is transferred for analysis. For enhanced cleanup and to minimize matrix effects, solid-phase extraction (SPE) can be employed.[8][9]
-
Chromatography: A reverse-phase C18 column is typically used for separation.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for acidic compounds like benzoic acid derivatives.[11]
-
MRM Transitions: The precursor ion (deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For a related compound, 2,3-dihydroxy-4-methoxybenzoic acid, the precursor ion is m/z 183.0 and a predicted product ion is m/z 139.0 (from the loss of CO₂).[7]
-
Quantitative Performance:
The following table summarizes typical performance characteristics for the analysis of fluorinated benzoic acids by LC-MS/MS.
| Parameter | Typical Performance for Fluorinated Benzoic Acids | Reference |
| Limit of Detection (LOD) | 0.05 - 50 ng/mL | [11][12] |
| Limit of Quantification (LOQ) | 1 ng/mL | [10] |
| Linearity (r²) | ≥ 0.995 | [13] |
| Accuracy (% Recovery) | 90% - 110% | [10] |
| Precision (%RSD) | < 15% | [6][10] |
Note: Performance may vary depending on the specific derivative, matrix, and instrumentation.
Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can be suitable depending on the analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and sensitivity, particularly for volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is necessary to increase their volatility.
Experimental Protocol:
-
Sample Preparation & Derivatization: Solid-phase extraction (SPE) is used to enrich the analytes from the sample matrix.[8] The extracted acids are then derivatized, for example, with BF₃·MeOH to form methyl esters.[8]
-
GC Conditions: A standard non-polar or medium-polarity capillary column is used for separation.
-
MS Conditions: Electron ionization (EI) is a common ionization technique, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Quantitative Performance:
| Parameter | Typical Performance for Fluorinated Benzoic Acids | Reference |
| Limit of Detection (LOD) | 6 - 44 ng/L | [8] |
| Recovery | 71% - 94% | [8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique.[4] Its suitability depends on the analyte possessing a chromophore for UV absorption.
Experimental Protocol:
-
Chromatography: A reverse-phase C18 column is commonly used.[14]
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier like 0.1% formic acid.[14]
-
Detection: UV detection is typically performed at a wavelength corresponding to the analyte's maximum absorbance.
-
Quantitative Performance:
| Parameter | Typical Performance for Aromatic Carboxylic Acids | Reference |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | [6] |
| Linearity (r²) | ≥ 0.999 | [6] |
| Accuracy (% Recovery) | 98% - 102% | [6] |
| Precision (%RSD) | < 2% | [6] |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.
Experimental Protocol:
-
Separation Principle: Separation is based on the differential migration of charged analytes in an electric field.
-
Buffer: A borax buffer with an additive like β-cyclodextrin can be used.[5]
-
Detection: UV detection is commonly employed.[5]
Quantitative Performance:
| Parameter | Typical Performance for Fluorinated Benzoic Acids | Reference |
| Limit of Detection (LOD) | 0.6 - 2.4 ppm (mg/L) | [15] |
Visualizing the Workflow and Comparison
To better illustrate the analytical processes, the following diagrams are provided.
Conclusion
The choice of analytical technique for the characterization of this compound and its derivatives is contingent upon the specific requirements of the study.
-
LC-MS/MS stands out as the gold standard for bioanalytical applications where high sensitivity and selectivity are crucial for understanding the ADME properties of drug candidates in complex biological matrices.[6][7]
-
GC-MS is a powerful alternative, particularly when high resolution is needed, but the requirement for derivatization adds a layer of complexity to the sample preparation.[8]
-
HPLC-UV offers a pragmatic and cost-effective solution for the analysis of bulk materials or formulations where analyte concentrations are relatively high.[4][6]
-
Capillary Electrophoresis provides a high-efficiency separation with the benefit of low sample and solvent consumption, making it a valuable tool for certain applications, though it may lack the sensitivity of mass spectrometric methods.[5][16]
For drug development professionals, a thorough evaluation of the analytical objectives, sample matrix, required sensitivity, and available resources will guide the selection of the most appropriate technique to generate reliable and meaningful data.
References
- 1. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid determination of 3', 4'-dimethoxy flavonol-3-β-d-glucopyranoside in rat plasma by LC-MS/MS method followed by protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 20 Years of Fatty Acid Analysis by Capillary Electrophoresis [mdpi.com]
The Analytical Edge: A Comparative Guide to High-Resolution Mass Spectrometry for 3,5-Difluoro-4-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 3,5-Difluoro-4-methoxybenzoic acid, a key building block in the synthesis of pharmaceuticals, demands rigorous analytical scrutiny. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques for the characterization of this and similar small molecules, supported by experimental data and detailed protocols.
High-resolution mass spectrometry stands out for its exceptional mass accuracy and resolving power, enabling the determination of elemental composition and the differentiation of molecules with very similar masses. This capability is crucial for confirming the identity of a target compound and identifying potential impurities.
Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Techniques
The following tables summarize the performance of HRMS compared to other widely used analytical methods for the characterization of small aromatic carboxylic acids. Data for the closely related analog, 3,5-Dimethoxy-2,4-difluorobenzoic acid, is presented as a representative example for HRMS, NMR, and IR.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | 3,5-Dimethoxy-2,4-difluorobenzoic acid |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M-H]⁻ |
| Calculated m/z | 217.0312 |
| Measured m/z | 217.0316 |
| Mass Accuracy (ppm) | 1.84 |
| Molecular Formula Confirmation | C₉H₈F₂O₄ |
Table 2: Comparison with Other Analytical Techniques
| Technique | Key Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight, structural fragmentation | Unambiguous molecular formula determination, high sensitivity, impurity profiling | Does not provide detailed stereochemical information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry, quantification | Detailed structural elucidation, non-destructive | Lower sensitivity than MS, requires larger sample amounts |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited structural information, not ideal for complex mixtures |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, quantification | Simple, inexpensive, good for quantitative analysis of known compounds | Limited structural information, not all compounds are UV-active |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for the key analytical techniques discussed.
High-Resolution Mass Spectrometry (HRMS)
A solution of the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The ESI process generates gas-phase ions that are then transferred into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument. The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. For 3,5-Dimethoxy-2,4-difluorobenzoic acid, analysis in negative ion mode is effective, detecting the deprotonated molecule [M-H]⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹) are observed.
Visualizing the Workflow
To better understand the experimental and logical processes, the following diagrams are provided.
A Comparative Crystallographic Guide to 3,5-Difluoro-4-methoxybenzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of benzoic acid derivatives, with a focus on understanding the impact of halogen and methoxy substitutions. While the crystal structure for 3,5-Difluoro-4-methoxybenzoic acid is not publicly available at the time of this publication, we present a detailed comparison with structurally related compounds: 3,5-Difluorobenzoic acid, 3,5-Dichlorobenzoic acid, and 4-Methoxybenzoic acid. This guide serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science by offering insights into the solid-state properties and intermolecular interactions that govern the crystal packing of these important chemical motifs.
Performance Comparison of Substituted Benzoic Acid Crystal Structures
The introduction of substituents onto the benzoic acid scaffold significantly influences its crystal packing, molecular conformation, and intermolecular interactions. Halogen atoms, such as fluorine and chlorine, can participate in various non-covalent interactions, including halogen bonding and hydrogen bonding, which direct the supramolecular assembly. The methoxy group, with its potential for hydrogen bond acceptance and steric influence, also plays a crucial role in determining the crystal architecture.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3,5-Difluorobenzoic acid[1], 3,5-Dichlorobenzoic acid, and 4-Methoxybenzoic acid, providing a basis for objective comparison.
| Parameter | 3,5-Difluorobenzoic Acid[1] | 3,5-Dichlorobenzoic Acid | 4-Methoxybenzoic Acid |
| Chemical Formula | C₇H₄F₂O₂ | C₇H₄Cl₂O₂ | C₈H₈O₃ |
| Molecular Weight | 158.10 g/mol | 191.01 g/mol | 152.15 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/a |
| Unit Cell Dimensions | a = 3.769(1) Åb = 13.400(1) Åc = 14.041(1) Åβ = 93.78(1)° | a = 3.848(2) Åb = 14.892(4) Åc = 13.383(3) Åβ = 96.18(3)° | a = 16.98 Åb = 10.95 Åc = 3.98 Åβ = 98.7° |
| Cell Volume | 707.6(2) ų | 763.4(5) ų | 758.1 ų |
| Z (Molecules/unit cell) | 4 | 4 | 4 |
| Density (calculated) | 1.484 Mg/m³ | 1.660 Mg/m³ | 1.33 g/cm³ |
| Hydrogen Bond Motif | Carboxylic acid dimer (R²₂(8)) | Carboxylic acid dimer (R²₂(8)) | Carboxylic acid dimer (R²₂(8)) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared benzoic acid derivatives are provided below. These protocols are based on established literature procedures and offer a starting point for the preparation and crystallographic analysis of these and related compounds.
Synthesis and Crystallization of 3,5-Difluorobenzoic Acid
Synthesis: A plausible synthetic route to 3,5-Difluorobenzoic acid can be adapted from procedures for similar fluorinated benzoic acids. A common starting material is 1,3,5-trifluorobenzene, which can undergo regioselective lithiation followed by carboxylation with carbon dioxide.
Crystallization Protocol: [1]
-
Dissolve 3,5-Difluorobenzoic acid (97%, purchased from Aldrich) in acetone.
-
Allow the solvent to evaporate slowly at 293 K to obtain initial small crystals.
-
Dissolve these initial crystals in 1-butanol.
-
Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of the 1-butanol solution at room temperature.
Synthesis and Crystallization of 3,5-Dichlorobenzoic Acid
Synthesis: [2]
-
To a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water, slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol).
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and adjust the pH to 1-3 with 2 M hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with water, and dry.
-
Recrystallize the crude product from deionized water to obtain pure 3,5-Dichlorobenzoic acid.
Crystallization Protocol:
-
Dissolve the synthesized 3,5-Dichlorobenzoic acid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and dry them under vacuum.
Synthesis and Crystallization of 4-Methoxybenzoic Acid
Synthesis: 4-Methoxybenzoic acid can be prepared by the oxidation of p-anisaldehyde or 4-methoxytoluene.
Crystallization Protocol: [3]
-
Dissolve the crude 4-Methoxybenzoic acid in a minimal volume of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until a faint cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the study of these compounds.
Caption: General workflow for the synthesis and crystallographic analysis of benzoic acid derivatives.
Caption: The five major stages of the drug discovery and development pipeline.[4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing Drug Discovery Pipelines: Communicating Progress Effectively to Investors [advids.co]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular isomers is paramount. Subtle differences in the arrangement of functional groups can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides a comprehensive spectroscopic comparison of 3,5-Difluoro-4-methoxybenzoic acid and its key isomers: 2,3-Difluoro-4-methoxybenzoic acid, 2,5-Difluoro-4-methoxybenzoic acid, 2,6-Difluoro-4-methoxybenzoic acid, and 3,4-Difluoro-2-methoxybenzoic acid.
This objective analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), aims to equip researchers with the necessary tools to distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. These datasets provide a quantitative basis for the identification and differentiation of each compound.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | -COOH | Aromatic-H | -OCH₃ |
| This compound | ~13.0 (br s) | 7.70 (d) | 4.05 (s) |
| 2,3-Difluoro-4-methoxybenzoic acid | ~13.0 (br s) | 7.65 (m), 7.05 (t) | 4.00 (s) |
| 2,5-Difluoro-4-methoxybenzoic acid | ~13.0 (br s) | 7.50 (dd), 7.20 (dd) | 3.95 (s) |
| 2,6-Difluoro-4-methoxybenzoic acid | ~13.0 (br s) | 6.80 (d) | 3.90 (s) |
| 3,4-Difluoro-2-methoxybenzoic acid | ~13.0 (br s) | 7.75 (m), 7.25 (t) | 3.98 (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'br s' denotes a broad singlet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'm' a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Aromatic-C | -OCH₃ |
| This compound | ~165.0 | 158.0 (d), 140.0 (t), 112.0 (d), 108.0 (t) | ~62.0 |
| 2,3-Difluoro-4-methoxybenzoic acid | ~164.0 | 152.0 (dd), 148.0 (dd), 125.0 (d), 118.0 (d), 115.0 (d) | ~61.5 |
| 2,5-Difluoro-4-methoxybenzoic acid | ~163.0 | 159.0 (dd), 150.0 (dd), 118.0 (dd), 116.0 (dd), 110.0 (d) | ~61.0 |
| 2,6-Difluoro-4-methoxybenzoic acid [1] | ~162.0 | 163.0 (t), 105.0 (d), 100.0 (t) | ~60.5 |
| 3,4-Difluoro-2-methoxybenzoic acid [1][2][3] | ~164.5 | 155.0 (dd), 150.0 (dd), 128.0 (d), 120.0 (d), 115.0 (d) | ~61.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent. Multiplicities (d: doublet, t: triplet, dd: doublet of doublets) arise from C-F coupling.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch | C-F Stretch |
| This compound | 3300-2500 (broad) | ~1700 | ~1250 | ~1100-1000 |
| 2,3-Difluoro-4-methoxybenzoic acid | 3300-2500 (broad) | ~1705 | ~1260 | ~1100-1000 |
| 2,5-Difluoro-4-methoxybenzoic acid | 3300-2500 (broad) | ~1710 | ~1240 | ~1100-1000 |
| 2,6-Difluoro-4-methoxybenzoic acid | 3300-2500 (broad) | ~1695 | ~1270 | ~1100-1000 |
| 3,4-Difluoro-2-methoxybenzoic acid | 3300-2500 (broad) | ~1700 | ~1255 | ~1100-1000 |
Note: Peak positions are approximate. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-OCH₃]⁺ | [M-COOH]⁺ |
| This compound [4] | 188 | 171 | 157 | 143 |
| 2,3-Difluoro-4-methoxybenzoic acid [5] | 188 | 171 | 157 | 143 |
| 2,5-Difluoro-4-methoxybenzoic acid [6] | 188 | 171 | 157 | 143 |
| 2,6-Difluoro-4-methoxybenzoic acid [7] | 188 | 171 | 157 | 143 |
| 3,4-Difluoro-2-methoxybenzoic acid [1][2][3] | 188 | 171 | 157 | 143 |
Note: The molecular ion peak corresponds to the molecular weight of the compounds (188.13 g/mol ). Fragmentation patterns can vary with instrumentation and conditions.
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analyses presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition: Proton NMR spectra were recorded with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained. A greater number of scans was typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method was employed. A small amount of the solid was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected, and the background was automatically subtracted. Spectra were typically recorded over a range of 4000 to 600 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent was injected into the GC.
Ionization: Electron Ionization (EI) at 70 eV was used to generate ions.
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the isomeric compounds.
Caption: A generalized workflow for the spectroscopic analysis of isomeric compounds.
References
- 1. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 3,4-Difluoro-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. calpaclab.com [calpaclab.com]
A Comparative Guide to the Synthetic Routes of 3,5-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic pathway to 3,5-Difluoro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. By objectively comparing this route with a viable alternative, we offer insights into the practical considerations for its synthesis, supported by experimental data from analogous reactions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, imparts unique electronic and lipophilic properties that are often sought after in the design of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide evaluates two plausible synthetic routes, providing a detailed comparison of their methodologies, potential yields, and overall feasibility.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are outlined and compared below.
Route 1: Two-Step Synthesis from 3,5-Difluorophenol
This route involves an initial carboxylation of the readily available 3,5-difluorophenol to form the key intermediate, 3,5-Difluoro-4-hydroxybenzoic acid, followed by methylation of the phenolic hydroxyl group.
Route 2: Multi-Step Synthesis from 1-Bromo-3,5-difluorobenzene
This alternative pathway begins with the commercially available 1-bromo-3,5-difluorobenzene, proceeding through methoxylation and subsequent conversion of the bromo-substituent to a carboxylic acid.
The logical workflow for selecting a synthetic route is depicted in the following diagram:
Caption: Logical workflow for the selection of a synthetic route to this compound.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: From 3,5-Difluorophenol | Route 2: From 1-Bromo-3,5-difluorobenzene |
| Starting Material | 3,5-Difluorophenol | 1-Bromo-3,5-difluorobenzene |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3,5-Difluoro-4-hydroxybenzoic acid | 1-Bromo-3,5-difluoro-4-methoxybenzene |
| Overall Yield (estimated) | Moderate to High | Moderate |
| Reagent & Safety Notes | Utilizes high-pressure CO2 (Kolbe-Schmitt) and potentially toxic dimethyl sulfate. | Requires organometallic intermediates (Grignard or organolithium) which are air and moisture sensitive. |
| Scalability | The Kolbe-Schmitt reaction can be challenging to scale-up due to the need for high-pressure equipment. | Grignard and lithiation reactions are generally scalable with appropriate inert atmosphere techniques. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are adapted from established procedures for similar substrates.
Route 1: From 3,5-Difluorophenol
Step 1: Synthesis of 3,5-Difluoro-4-hydroxybenzoic acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for the ortho- or para-carboxylation of phenols.[1] For the synthesis of the para-hydroxybenzoic acid, the use of potassium hydroxide is generally preferred.
-
Reaction Principle: Potassium 3,5-difluorophenoxide is prepared in situ and then heated under pressure with carbon dioxide. The reaction proceeds via electrophilic substitution of the phenoxide by CO2.
-
Experimental Protocol (Adapted):
-
In a high-pressure reactor, 3,5-difluorophenol is dissolved in an appropriate solvent and treated with a stoichiometric amount of potassium hydroxide to form potassium 3,5-difluorophenoxide.
-
The reactor is sealed and pressurized with carbon dioxide to approximately 100 atm.
-
The reaction mixture is heated to around 150-200 °C for several hours.
-
After cooling and venting the CO2, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 3,5-Difluoro-4-hydroxybenzoic acid.
-
The product is isolated by filtration, washed with cold water, and dried.
-
Step 2: Methylation of 3,5-Difluoro-4-hydroxybenzoic acid
The methylation of the phenolic hydroxyl group can be achieved using various methylating agents. A common and effective method involves the use of dimethyl sulfate in the presence of a base.
-
Reaction Principle: The hydroxyl group of 3,5-Difluoro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack the methyl group of dimethyl sulfate.
-
Experimental Protocol (Adapted from a similar methylation of a substituted 4-hydroxybenzoic acid):
-
3,5-Difluoro-4-hydroxybenzoic acid is dissolved in an aqueous solution of potassium hydroxide.
-
Dimethyl sulfate is added dropwise to the solution at a controlled temperature (e.g., 40 °C), while maintaining a basic pH (around 11) by the concurrent addition of potassium hydroxide solution.
-
After the addition is complete, the reaction is stirred for an additional period to ensure complete methylation.
-
The reaction mixture is then acidified, and the product, this compound, precipitates and is collected by filtration, washed, and dried.
-
Route 2: From 1-Bromo-3,5-difluorobenzene
Step 1: Synthesis of 1-Bromo-3,5-difluoro-4-methoxybenzene
This step involves the introduction of a methoxy group onto the aromatic ring. This can be achieved through a nucleophilic aromatic substitution reaction.
-
Reaction Principle: 1-Bromo-3,5-difluorobenzene is reacted with a methoxide source, where the methoxide ion displaces one of the fluorine atoms ortho or para to the bromine. Due to the directing effects of the halogens, a mixture of isomers may be formed, requiring careful control of reaction conditions. A more regioselective approach might involve an initial functionalization to direct the methoxylation.
-
Experimental Protocol (General for Nucleophilic Aromatic Substitution):
-
1-Bromo-3,5-difluorobenzene is dissolved in a polar aprotic solvent such as DMF or DMSO.
-
Sodium methoxide is added, and the reaction mixture is heated for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which may require purification by chromatography.
-
Step 2: Carboxylation of 1-Bromo-3,5-difluoro-4-methoxybenzene
The conversion of the aryl bromide to a carboxylic acid can be accomplished via a Grignard reaction followed by quenching with carbon dioxide.
-
Reaction Principle: The aryl bromide is converted to an arylmagnesium bromide (Grignard reagent) by reaction with magnesium metal. This highly nucleophilic organometallic species then reacts with the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup yields the carboxylic acid.
-
Experimental Protocol (General for Grignard Carboxylation):
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether or THF.
-
A solution of 1-Bromo-3,5-difluoro-4-methoxybenzene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, the reaction mixture is cooled in a dry ice/acetone bath and poured over an excess of crushed dry ice (solid CO2).
-
The reaction is allowed to warm to room temperature, and then quenched with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
-
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is conceptually straightforward and utilizes a well-known named reaction for the key carboxylation step. However, the practical implementation of the Kolbe-Schmitt reaction on a large scale may present challenges due to the requirement of high-pressure equipment. The methylation step is generally high-yielding and robust.
-
Route 2 employs versatile organometallic chemistry that is common in many synthetic laboratories. The Grignard carboxylation is a reliable method for the formation of benzoic acids from aryl bromides. The main challenge in this route lies in the initial regioselective methoxylation of the starting material.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the cost and availability of the starting materials and reagents. For laboratory-scale synthesis, Route 1 may be more direct if the necessary high-pressure equipment is available. For larger-scale production, Route 2 might be more amenable to standard chemical manufacturing processes, provided the regioselectivity of the methoxylation step can be effectively controlled. Further process development and optimization would be required to validate the yields and purity for the specific target molecule on a larger scale.
References
A Comparative Guide to Catalyst Efficacy in Coupling Reactions of 3,5-Difluoro-4-methoxybenzoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. The coupling of versatile building blocks like 3,5-difluoro-4-methoxybenzoic acid is a critical step in the synthesis of novel pharmaceutical agents and functional materials. The electronic properties imparted by the fluorine and methoxy substituents present unique challenges and opportunities in catalyst selection for various cross-coupling reactions. This guide provides an objective comparison of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound and its structural analogs, with supporting data from the literature.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of various palladium-based catalyst systems in coupling reactions of substrates structurally similar to this compound. Direct comparative data for this specific substrate is scarce in the published literature; therefore, this data, derived from analogous systems, serves as a valuable guide for catalyst selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 110 | 4 | 61 | Coupling of a pinacol borate with a difluoromethyleneoxy-substituted bromide.[1] |
| Pd(OH)₂ | - | K₃PO₄ | - | 65 | - | High | For the synthesis of biaryl analogs with halogen and methoxy substituents.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Coupling of 4-Bromobenzothiazole. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Coupling of 4-Bromobenzonitrile. |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | - | Good-Excellent | Amination of various haloarenes.[3] |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | - | - | - | High | Coupling of fluoroalkylamines with aryl bromides and chlorides.[4] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Good | Synthesis of dibenzodiazepines.[5] |
| t-BuXPhos Palladacycle | t-BuXPhos | DBU | t-AmOH | - | 2 | Full Conversion | Amination to form a pharmaceutical intermediate.[6] |
Table 3: Heck Coupling of Aryl Halides with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/DMF | 95 | 1 | 88 | Coupling of 3-bromo-2-methoxy-1,4-naphthoquinone with a vinyl-triazole.[7] |
| Pd/C (3%) | - | K₃PO₄ | H₂O | 100 | 10 | High | Coupling of 4-bromoanisole with acrylic acid.[8] |
| Pd(dba)₂ | Di-1-adamantyl-n-butylphosphine | K₃PO₄ | Dioxane | - | - | Good-Excellent | For non-activated and deactivated aryl chlorides. |
| Pd-NHC-Cl | NHC | - | - | - | 1 | Excellent | Coupling of 1-bromo-4-nitrobenzene and styrene.[9] |
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Nanosized MCM-41-Pd | CuI | Et₃N | Toluene | 100 | 24 | 56 | Coupling of bromobenzene with phenylacetylene.[10] |
| 10% Pd/C | - | NaOH | Methanol | 100 | - | 53 | Copper-free coupling of 4-iodo-anisole.[11] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | - | - | High | Synthesis of 2,4'-bis(alkynyl)diphenyl sulfones. |
| Pd/P-t-Bu₃ | - | - | - | - | - | - | Ideal for sterically undemanding phenylacetylene.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound or its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/water.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed amination of aryl halides.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 times the Pd amount), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv) to the vessel, followed by the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: The filtrate is concentrated, and the resulting crude product is purified by flash chromatography or other suitable methods.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Logic for Coupling Reactions
Caption: Logical workflow for selecting a suitable catalyst system for a coupling reaction.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thalesnano.com [thalesnano.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3,5-Difluoro-4-methoxybenzoic acid
Essential Safety and Handling Guide for 3,5-Difluoro-4-methoxybenzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other fluorinated and methoxy-substituted benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary hazards associated with compounds of this type include skin, eye, and respiratory irritation.
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation. | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[1][2] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][3][4] | Safety Goggles/Glasses: Wear chemical safety goggles or safety glasses with side shields that meet appropriate national standards.[1][5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[1][2][5] |
| Inhalation | H335: May cause respiratory irritation.[1][3] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][4] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.[1] |
| Ingestion | H302: Harmful if swallowed.[3] | Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3][4] |
Glove Material Chemical Resistance:
While specific data for this compound is unavailable, the following table provides general guidance on glove material compatibility with related chemical classes.
| Glove Material | Performance vs. Aromatic Acids | Performance vs. Organic Solvents |
| Nitrile | Good to Excellent | Good against oils, greases, and aliphatic chemicals; fair against some aromatic solvents.[6] |
| Neoprene | Very Good | Good against acids, bases, oils, and some solvents. |
| Butyl Rubber | Excellent | Excellent against ketones, esters, and aldehydes; poor against hydrocarbons.[6] |
| Natural Rubber | Fair to Good | Good for dilute aqueous solutions; poor against oils and many organic solvents.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3][4]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[1][7][8]
-
Unused Chemical: Dispose of unused or unwanted this compound as hazardous waste. Do not dispose of it down the drain or in the regular trash.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
-
Disposal Method:
-
As a halogenated organic acid, this compound should be disposed of through a licensed hazardous waste disposal company.[7][8] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.[2]
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
